5-Chloro-2-methylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWGQCDPGFBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373999 | |
| Record name | 5-Chloro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27917-13-1 | |
| Record name | 5-Chloro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27917-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Chloro-2-methylbenzylamine (CAS: 27917-13-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a substituted benzylamine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position—offers distinct steric and electronic properties that are leveraged in the fields of medicinal chemistry and materials science. The presence of a reactive primary amine ortho to a methyl group and meta to a chlorine atom provides a versatile scaffold for constructing pharmaceutical and agrochemical agents.[1] Chlorine, in particular, is a vital component in many FDA-approved drugs, utilized to modulate factors such as metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides an in-depth examination of the synthesis, properties, reactivity, and handling of this compound, offering field-proven insights and detailed protocols for its application.
Part 1: Core Physicochemical & Structural Data
A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
Structural and Chemical Identity
The compound is structurally defined as a benzene ring substituted with a chloromethyl group and an aminomethyl group.
Caption: Chemical Structure of this compound.
Physicochemical Properties Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 27917-13-1 | [4][5][6] |
| Molecular Formula | C₈H₁₀ClN | [1][4][6] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| IUPAC Name | (5-chloro-2-methylphenyl)methanamine | [6] |
| Synonyms | 1-(5-Chloro-2-methylphenyl)methanamine, 2-Methyl-5-chlorobenzylamine | [1][4][6] |
| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N | [6] |
| SMILES | Cc1ccc(Cl)cc1CN |
Part 2: Synthesis Protocol and Mechanistic Insight
The most direct and widely adopted synthetic route to this compound is the chemical reduction of its nitrile precursor, 5-Chloro-2-methylbenzonitrile. This transformation is highly efficient and exemplifies a fundamental method for the preparation of primary amines.
Causality: The Logic of Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone of organic synthesis. This pathway is favored for several reasons:
-
Precursor Availability: Substituted benzonitriles are often readily accessible starting materials.
-
High Yield: Modern reducing agents can effect this transformation with high efficiency and selectivity.
-
Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms with no loss of heavy atoms.
Lithium aluminum hydride (LiAlH₄) is a particularly potent reducing agent, capable of reducing the polar carbon-nitrogen triple bond. It serves as a source of hydride ions (H⁻), which act as strong nucleophiles.[7][8] The reaction requires a stoichiometric amount of the hydride to reduce the nitrile to an intermediate imine, which is then further reduced to the amine.[7][9] An aqueous or acidic workup is necessary to quench the reaction and protonate the resulting amino-aluminate complex to liberate the free primary amine.[7][8][9]
Caption: General workflow for the synthesis of this compound.
Field-Proven Synthesis Protocol: LiAlH₄ Reduction
This protocol describes a standard laboratory-scale synthesis. Causality Note: The use of anhydrous solvent (THF or diethyl ether) is critical, as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the reagent by atmospheric moisture.
Materials:
-
5-Chloro-2-methylbenzonitrile (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware, inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous THF to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add the LiAlH₄ powder to the stirred THF. [Expertise Insight: Adding LiAlH₄ slowly to the solvent at 0 °C helps to control the initial exotherm and ensures a fine, reactive slurry.]
-
Substrate Addition: Dissolve 5-Chloro-2-methylbenzonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add deionized water (X mL, where X = grams of LiAlH₄ used) to quench the excess LiAlH₄. Follow with the dropwise addition of 15% NaOH solution (X mL), and finally, more deionized water (3X mL). [Trustworthiness: This specific sequential addition (the Fieser method) is a validated procedure designed to produce a granular, easily filterable aluminum salt precipitate, simplifying product isolation.]
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Part 3: Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its primary amine. This nucleophilic and basic center is the primary site for derivatization, allowing for its incorporation into larger, more complex molecular frameworks.
Core Reactivity: The Role of Amine Protection
In multi-step syntheses, the primary amine of this compound must often be "protected" to prevent it from interfering with subsequent chemical transformations.[10][11] This is achieved by converting the amine into a less reactive functional group, typically a carbamate, which can be cleanly removed later in the synthetic sequence.[10]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[11][12][13]
Caption: The Boc protection/deprotection cycle for primary amines.
Protocol: Boc Protection of this compound
This protocol provides a self-validating system for the protection of the amine functionality.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add TEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature. [Expertise Insight: TEA acts as a base to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.]
-
Protection Reagent: Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amine and the appearance of the less polar Boc-protected product.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[12] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if needed.[12]
Part 4: Analytical Characterization Workflow
Rigorous analytical validation is non-negotiable to ensure the identity and purity of this compound before its use in sensitive applications like drug development. A multi-technique approach is required.[14][15]
Summary of Analytical Methods
| Technique | Purpose | Expected Results for this compound |
| HPLC-UV | Quantify chemical purity by separating the main compound from impurities. | A major peak corresponding to the product, with purity typically >95-99%. The retention time depends on the specific method.[14] |
| LC-MS | Confirm molecular weight and provide fragmentation data for structural confirmation. | Expected [M+H]⁺ ion at m/z 156.0575, corresponding to the protonated molecule (C₈H₁₁ClN⁺).[16] |
| ¹H NMR | Elucidate the proton environment to confirm the precise chemical structure. | Predicted shifts (CDCl₃, δ): ~7.2-7.0 (Ar-H), ~3.8 (Ar-CH₂-N), ~2.3 (Ar-CH₃), ~1.5 (NH₂). |
| FTIR | Identify key functional groups present in the molecule. | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic/aliphatic), and C-Cl stretching (~600-800 cm⁻¹). |
Protocol: Purity and Identity Verification by HPLC-MS
This protocol outlines a general method for analyzing this compound. Optimization may be required based on the specific instrumentation.
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[17][18] Create a working solution by diluting the stock to ~10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Instrument: UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-Orbitrap or Q-TOF).[17][18]
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full MS scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct (m/z 156.0575) to confirm its presence and retention time. Integrate the UV chromatogram (e.g., at 254 nm) to calculate the purity as the area percentage of the main peak.
-
Part 5: Safety, Handling, and Storage
Adherence to strict safety protocols is essential when handling any chemical intermediate. The information below is synthesized from authoritative safety data sheets.
Hazard and Precautionary Summary
| Category | Information | Source(s) |
| GHS Pictograms | GHS05 (Corrosion) | |
| Signal Word | Danger | [19] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [19] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [19] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles, face shield, and a lab coat. Handle only in a chemical fume hood. | [19][20] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up. | [20][21] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide (CO₂). | [20] |
References
- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 27917-13-1 [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]
- 17. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
5-Chloro-2-methylbenzylamine: A Technical Overview of a Key Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its distinct substitution pattern—a chlorine atom and a methyl group on the benzene ring, combined with a reactive aminomethyl group—makes it a versatile intermediate for creating more complex molecular architectures. This document provides a consolidated overview of its core structural information, physicochemical properties, and safety data. While its primary utility lies in the synthesis of pharmaceutical and agrochemical compounds, publicly available, detailed experimental protocols and specific application examples remain limited, reflecting its role as a specialized, non-commodity chemical intermediate.
Core Structural and Chemical Identity
This compound is an organic compound featuring a benzylamine core substituted with a methyl group at position 2 and a chlorine atom at position 5 of the aromatic ring.[1] The presence of these functional groups dictates its reactivity and potential applications in synthetic chemistry.
Structural Identifiers
Accurate identification of chemical compounds is critical for regulatory compliance, procurement, and scientific communication. The universally recognized identifiers for this compound are provided below.
| Identifier | Value | Source(s) |
| SMILES | Cc1ccc(Cl)cc1CN | [2] |
| InChI | 1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | [1][2] |
| InChIKey | WXDWGQCDPGFBEN-UHFFFAOYSA-N | [2][3] |
The structure of this compound is visualized in the diagram below.
Caption: 2D structure of this compound.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical is a prerequisite for its handling, storage, and use in any experimental setting.
Physicochemical Properties
The compound is typically supplied as a solid or a colorless to pale yellow liquid, depending on its purity.[1][2] The amine group confers basic properties, allowing it to form salts with acids.[1] It is expected to have moderate to high solubility in polar organic solvents.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [2][4][5] |
| Molecular Weight | 155.62 g/mol | [2][4][5] |
| CAS Number | 27917-13-1 | [1][4] |
| Appearance | Solid or colorless to pale yellow liquid | [1][2] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
GHS Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H318 (Causes serious eye damage)[2]
-
Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personnel handling this compound should consult the full Safety Data Sheet (SDS) provided by the supplier and use personal protective equipment (PPE), including safety goggles and gloves. Work should be conducted in a well-ventilated fume hood.
Synthesis and Characterization
Plausible Synthetic Pathways
Based on established principles of organic chemistry, two primary retrosynthetic routes are logical for the preparation of this compound. These serve as a conceptual framework for a synthetic chemist, though specific reaction conditions would require experimental optimization.
-
Reduction of 5-Chloro-2-methylbenzonitrile: The catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride) of the corresponding benzonitrile is a standard method for preparing benzylamines.
-
Reductive Amination of 5-Chloro-2-methylbenzaldehyde: The reaction of the corresponding benzaldehyde with ammonia, followed by in-situ or subsequent reduction of the resulting imine, is another fundamental and widely used method for amine synthesis.
The logical flow for these potential synthetic routes is illustrated below.
Caption: Plausible synthetic pathways to this compound.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of this compound. A typical characterization workflow would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence and integration of aromatic, methyl, and aminomethyl protons. ¹³C NMR to identify all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching of the primary amine and C-Cl stretching.
-
Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns to further corroborate the structure.
-
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess purity.
Note: As of this writing, verified, publicly accessible ¹H NMR, ¹³C NMR, IR, or mass spectra for this specific compound (CAS 27917-13-1) have not been identified. Researchers must rely on their own analytical data to verify the structure and purity of purchased or synthesized material.
Applications in Research and Development
This compound is categorized as a chemical building block for use in organic synthesis.[2] Its utility stems from the ability to use the primary amine as a nucleophile or as a handle for further functionalization, allowing for its incorporation into larger, more complex molecules. It is primarily intended for research and development purposes, particularly in the discovery phases for new pharmaceuticals and agrochemicals.[1][4] However, specific, publicly documented examples of its use as a direct precursor to commercialized products are not available at this time.
Conclusion
This compound is a well-defined chemical entity with established structural identifiers and a clear safety profile. Its value to the scientific community lies in its potential as a versatile intermediate for synthesizing novel compounds in the pharmaceutical and agrochemical sectors. The lack of detailed, published synthesis protocols and specific application case studies underscores its role as a specialized reagent for early-stage research and development rather than a large-scale commodity chemical. Researchers employing this compound should perform rigorous in-house analytical characterization to validate its identity and purity before use in synthetic campaigns.
References
An In-Depth Technical Guide to 1-(5-Chloro-2-methylphenyl)methanamine for Researchers and Drug Development Professionals
Introduction: Decoding a Key Pharmaceutical Building Block
1-(5-Chloro-2-methylphenyl)methanamine, a substituted benzylamine, is a crucial chemical intermediate in the landscape of modern medicinal chemistry. Its structural features—a chlorinated and methylated phenyl ring attached to a methanamine group—make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Understanding the nuances of this compound, from its fundamental properties to its synthetic pathways and applications, is paramount for researchers and scientists engaged in the discovery and development of novel therapeutics. This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methylphenyl)methanamine, offering insights into its nomenclature, physicochemical characteristics, synthesis, and pivotal role in pharmaceutical research.
Nomenclature and Identification: A Compound of Many Names
In scientific literature and commercial catalogs, 1-(5-Chloro-2-methylphenyl)methanamine is known by several synonyms. Clarity in nomenclature is essential for accurate sourcing and unambiguous communication in a research context.
The most commonly used and IUPAC-accepted names are:
-
Systematic Name: 1-(5-Chloro-2-methylphenyl)methanamine
-
Common Synonym: 5-Chloro-2-methylbenzylamine[1]
Other alternate names include:
-
(5-chloro-2-methylphenyl)methanamine
-
Benzenemethanamine, 5-chloro-2-methyl-
-
2-Methyl-5-chlorobenzylamine
For unequivocal identification, the CAS Number 27917-13-1 should be used.[1]
Physicochemical Properties: A Data-Driven Overview
The physical and chemical properties of 1-(5-Chloro-2-methylphenyl)methanamine are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| CAS Number | 27917-13-1 | [1] |
| Physical Form | Solid | vendor data |
| InChI | 1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | vendor data |
| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N | vendor data |
| SMILES | Cc1ccc(Cl)cc1CN | vendor data |
Synthesis and Mechanistic Insights: Crafting the Core Scaffold
The synthesis of 1-(5-Chloro-2-methylphenyl)methanamine can be approached through several routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. A common and efficient laboratory-scale synthesis involves the reduction of 5-chloro-2-methylbenzonitrile.
Experimental Protocol: Reduction of 5-Chloro-2-methylbenzonitrile
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
5-Chloro-2-methylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., sodium sulfate)
-
Hydrochloric acid (for salt formation, if desired)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether or THF).
-
Addition of Precursor: A solution of 5-chloro-2-methylbenzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature). The addition rate should be managed to control any exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous sodium hydroxide solution at 0 °C to decompose the excess reducing agent and the aluminum salts.
-
Workup: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(5-Chloro-2-methylphenyl)methanamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical as reducing agents like LiAlH₄ react violently with water.
-
Controlled Addition: The dropwise addition of the nitrile solution helps to manage the exothermic nature of the reduction reaction, preventing side reactions and ensuring safety.
-
Careful Quenching: The sequential addition of water and base is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular, easily filterable salts.
Caption: A generalized workflow for the synthesis of 1-(5-Chloro-2-methylphenyl)methanamine.
Applications in Drug Discovery and Development: A Versatile Building Block
The utility of 1-(5-Chloro-2-methylphenyl)methanamine in medicinal chemistry stems from its ability to be incorporated into larger, more complex molecules. The primary amine group serves as a key reactive handle for forming amide, sulfonamide, and imine linkages, which are prevalent in many drug scaffolds. The substituted phenyl ring provides a platform for modulating physicochemical properties such as lipophilicity and for establishing specific interactions with biological targets.
While specific, publicly disclosed pharmaceutical agents directly incorporating this exact fragment can be proprietary, the broader class of substituted benzylamines is integral to numerous therapeutic areas. For instance, they are found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The chloro and methyl substituents on the phenyl ring can influence the metabolic stability and binding affinity of the final drug candidate.
For example, in the synthesis of certain kinase inhibitors, a substituted benzylamine moiety can be crucial for occupying a specific pocket in the ATP-binding site of the enzyme. The chloro group can act as a bioisostere for other functional groups and can also enhance binding through halogen bonding. The methyl group can provide favorable steric interactions and improve metabolic stability by blocking potential sites of oxidation.
The development of novel benzylamine derivatives continues to be an active area of research, with a focus on creating compounds with improved potency, selectivity, and pharmacokinetic profiles.[2][3]
Safety and Handling: A Necessary Precaution
As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Chloro-2-methylphenyl)methanamine. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion: An Essential Tool for the Medicinal Chemist
1-(5-Chloro-2-methylphenyl)methanamine is a valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined structure and reactive primary amine group provide a reliable starting point for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the pursuit of novel drug discovery and development.
References
Navigating the Safe Handling of 5-Chloro-2-methylbenzylamine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the safety protocols and handling procedures for 5-Chloro-2-methylbenzylamine (CAS No: 27917-13-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The information presented herein is curated from authoritative safety data sheets and chemical databases to provide a comprehensive and actionable resource.
Core Hazard Profile of this compound
This compound is a substituted benzylamine derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol .[1] While its primary application is in chemical synthesis and as a building block in pharmaceutical research, it is imperative to recognize its significant hazard potential. The principal and most severe hazard associated with this compound is its potential to cause serious eye damage.
GHS Classification:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the key classifications are:
-
Hazard Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H318 - Causes serious eye damage.
This classification underscores the critical need for stringent eye protection when handling this substance. While some related compounds exhibit skin irritation or other toxicities, the primary documented hazard for this specific chemical is ocular.[2][3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended, especially when working with the solid form to avoid the generation of dust or when handling solutions to control vapors.[5]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any workstation where this chemical is handled.[6]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield (minimum 8-inch). Must be compliant with EN 166 (EU) or NIOSH (US) standards.[5][7] | To prevent contact with the eyes, which can cause serious and potentially irreversible damage. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or chemical-resistant apron should be worn.[7][8] | To prevent skin contact, which may cause irritation. Contaminated gloves must be disposed of properly.[7] |
| Respiratory Protection | Generally not required for small-scale use in a fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6] | To prevent inhalation of airborne particles, especially if engineering controls are insufficient. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to mitigating the risks associated with this compound.
Handling:
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of each workday.[7] Avoid eating, drinking, or smoking in areas where the chemical is handled.
-
Dispensing: When weighing and dispensing the solid, do so in a designated area, preferably within a fume hood, to minimize the risk of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Storage Class: This compound is classified under Storage Class 6.1C, which includes combustible, acute toxic category 3 toxic compounds or compounds causing chronic effects.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Evacuate personnel to a safe area.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, contain the spillage and then collect it with an inert absorbent material.[7]
Experimental Protocol: Spill Cleanup
This protocol outlines the steps for safely managing a small-scale spill of solid this compound in a laboratory setting.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Two pairs of chemical-resistant gloves
-
Safety goggles and a face shield
-
Disposable lab coat or apron
-
Shoe covers
-
Plastic bags for waste disposal
-
Dustpan and brush (or other suitable tools for collecting solid waste)
-
Warning signs
-
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If it is a solid, carefully cover the spill with an inert absorbent material to prevent the generation of dust.
-
Collect the Material: Carefully sweep the spilled material and absorbent into a dustpan and place it in a labeled plastic bag for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in a separate labeled bag for hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer.
Visualization of Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.
Caption: A workflow diagram for risk assessment when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 27917-13-1 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. biosynth.com [biosynth.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Solubility of 5-Chloro-2-methylbenzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-methylbenzylamine (C₈H₁₀ClN), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering a self-validating framework for researchers. We will explore the physicochemical properties of the molecule, predict its solubility profile based on structural analysis, and provide a detailed, step-by-step protocol for empirical validation using the widely accepted shake-flask method.
Introduction: Understanding this compound
This compound is an aromatic amine with a distinct molecular architecture that dictates its physical and chemical properties.[1][2][3] Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and an aminomethyl group, provides multiple sites for interaction with solvent molecules.
-
Chemical Structure:
-
Molecular Weight: 155.62 g/mol [3]
-
Appearance: Typically a colorless to pale yellow liquid or solid.[1]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.
Key Molecular Features Influencing Solubility:
-
Chloro and Methyl Substituents: These groups increase the molecule's lipophilicity and size, which can slightly decrease solubility in highly polar solvents like water but enhance it in nonpolar organic solvents.
Impact of Solvent Polarity:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine group, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the amine's N-H protons. Good solubility is expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring of the solute will interact well with these solvents. While the polar amine group detracts from this, overall moderate to good solubility can be anticipated, particularly in aromatic solvents like toluene.
The diagram below illustrates the relationship between the solute's structural features and solvent characteristics.
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Profile
While extensive quantitative public data is limited, a qualitative solubility profile can be reliably predicted based on the molecule's structure and established chemical principles.
| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | High | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine group. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Medium-High | High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Aromatic | Toluene, Benzene | Low | High | "Like dissolves like" principle; strong van der Waals interactions between aromatic rings. |
| Halogenated | Dichloromethane (DCM) | Medium | High | Favorable dipole-dipole interactions. |
| Ethers | Diethyl Ether | Low | Moderate | The ether can accept a hydrogen bond, but overall polarity is low. |
| Aliphatic | Hexane, Heptane | Very Low | Low | Mismatch in polarity; the polar amine group limits solubility in purely nonpolar solvents. |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain precise, quantitative data, an empirical approach is necessary. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9] This protocol provides a self-validating system by ensuring that a true thermodynamic equilibrium is reached.
Materials & Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Toluene, Hexane)
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator (e.g., set to 25 °C)
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Experimental Workflow Diagram
References
- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 27917-13-1 [m.chemicalbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. enamine.net [enamine.net]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
5-Chloro-2-methylbenzylamine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-methylbenzylamine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the stability and optimal storage conditions for this compound (CAS No: 27917-13-1).[1] Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes critical information from safety data sheets and fundamental chemical principles to ensure the long-term integrity of this compound in a laboratory setting.
Introduction: Understanding the Compound
This compound is a substituted benzylamine derivative.[2] Its molecular structure, featuring a benzyl group with chloro and methyl substituents attached to an amine functional group, makes it a valuable building block in organic synthesis and medicinal chemistry.[2][3][4] The reactivity of the amine group and the influence of the substituted aromatic ring dictate its stability profile. This guide will elucidate the factors that can compromise the purity of this compound and provide scientifically grounded protocols for its proper handling and storage.
Chemical Profile and Intrinsic Stability
A foundational understanding of the compound's properties is crucial for its effective management.
-
Reactivity: The primary locus of reactivity is the amine (NH₂) group, which is basic and nucleophilic. The aromatic ring can also undergo reactions, but the benzylamine moiety is the most relevant to storage stability. Benzylamines are generally stable under recommended storage conditions but are susceptible to degradation from specific environmental factors.[6]
Critical Factors Influencing Stability
Several environmental and chemical factors can adversely affect the stability of this compound. Understanding the causality behind these factors is key to preventing degradation.
Atmospheric Exposure (Oxygen and Carbon Dioxide)
The amine group in benzylamines is susceptible to both oxidation and reaction with atmospheric carbon dioxide.
-
Oxidation: Exposure to air, particularly in the presence of light or trace metal catalysts, can lead to the oxidation of the benzylamine. This process can form corresponding imines and, upon further degradation, benzaldehyde derivatives.
-
Reaction with Carbon Dioxide: Amines can react with CO₂ to form carbamate salts. While this reaction is often reversible upon heating, it represents a purity issue. Some safety data sheets for similar benzylamines explicitly note sensitivity to carbon dioxide and recommend storage under an inert gas.[6]
Temperature and Light
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While stable at room temperature, prolonged exposure to heat should be avoided.[6] Thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][7]
-
Photolytic Degradation: Many aromatic compounds are sensitive to light, particularly UV radiation. Energy from light can promote oxidative degradation pathways. Therefore, storing the compound in a dark place is a critical precaution.[8]
Chemical Incompatibilities
Co-storage or mixing with certain classes of chemicals can lead to vigorous and hazardous reactions, resulting in the complete degradation of the compound.
-
Strong Oxidizing Agents: These will readily react with the amine group, leading to rapid and potentially exothermic degradation.
-
Acids, Acid Anhydrides, and Acid Chlorides: As a base, this compound will undergo a strong exothermic neutralization reaction with acids.[6][7][9]
-
Carbon Dioxide (CO₂): As mentioned, direct contact with CO₂ can lead to carbamate formation.[6][7][9]
Potential Degradation Pathways
The primary degradation pathways for this compound under typical storage conditions involve oxidation and reaction with atmospheric CO₂. While specific degradation products from chlorination processes have been studied for benzylamines, these are less relevant to storage than to water treatment scenarios.[10]
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, the following storage and handling protocols are essential. These are synthesized from multiple safety data sheets.[6][7][8][11][12]
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight container.[6][11] | Prevents exposure to air (O₂) and moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[7][9] | Mitigates oxidation and reaction with atmospheric CO₂. |
| Temperature | Cool, dry, and well-ventilated area.[6][8][9] | Reduces the rate of potential degradation reactions. |
| Light Exposure | Store in a dark place or use an amber/opaque container.[8] | Prevents photolytic (light-induced) degradation. |
| Incompatibles | Store separately from acids, strong oxidizing agents, and acid chlorides.[6][7][9] | Avoids hazardous chemical reactions and degradation. |
| Container Handling | Containers that have been opened must be carefully resealed and kept upright. | Prevents leakage and re-exposure to the atmosphere. |
Methodology for Stability Assessment
A self-validating experimental protocol is necessary to empirically determine the stability of a specific batch of this compound under defined stress conditions. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment of such compounds.[13][14]
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound.
Step-by-Step Protocol
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze using a validated HPLC method to determine the initial purity. This serves as the baseline.
-
-
Sample Preparation for Stress Testing:
-
Aliquot small, equal amounts of the solid compound into several vials suitable for the stress conditions (e.g., amber glass vials with inert-lined caps).
-
Create sets of vials for each condition: control, thermal, photolytic, and hydrolytic stress.
-
-
Exposure to Stress Conditions:
-
Control: Store one set of vials at -20°C in the dark, under an inert atmosphere.
-
Thermal: Place a set in a calibrated oven at 40°C.
-
Photolytic: Place a set in a photostability chamber according to ICH Q1B guidelines.
-
Hydrolytic (Humidity): Place a set in a humidity chamber at 25°C and 75% relative humidity (RH).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1 week, 2 weeks, 4 weeks, 3 months), remove one vial from each stress condition.
-
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Run the HPLC analysis.
-
-
Data Analysis:
-
For each chromatogram, calculate the area percentage of the main this compound peak relative to the total peak area (main peak + all impurity peaks).
-
Plot the purity (%) versus time for each storage condition.
-
Compare the degradation rates under stress conditions to the control sample to identify the key factors affecting stability.
-
Example HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[14]
-
Temperature: 25°C.
Conclusion
The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling protocols. The primary degradation risks arise from exposure to atmospheric oxygen and carbon dioxide, elevated temperatures, and light. By implementing the recommended conditions—specifically, storage in a tightly sealed container under an inert atmosphere in a cool, dark place—researchers can ensure the long-term stability and purity of this valuable synthetic intermediate. For critical applications, a formal stability study is recommended to establish a definitive shelf-life under specific laboratory conditions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-N-methylbenzylamine 97 94-64-4 [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Topic: Commercial Suppliers of 5-Chloro-2-methylbenzylamine for Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Chloro-2-methylbenzylamine as a Critical Reagent
As a foundational building block in medicinal chemistry and synthetic route development, the quality of this compound (CAS No. 27917-13-1) is not a trivial detail; it is a critical parameter that dictates the success, reproducibility, and integrity of your research. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this reagent. We will move beyond simple supplier lists to establish a robust methodology for qualifying vendors and validating the chemical integrity of this essential starting material.
Chemical Identity and Significance
This compound is a substituted benzylamine frequently employed in the synthesis of novel compounds targeted for various therapeutic areas. Its structure offers a versatile scaffold for elaboration.
The presence of the chloro and methyl groups on the aromatic ring, combined with the reactive primary amine, makes it a valuable intermediate. However, its utility is directly proportional to its purity. Contaminants, such as isomers or residual starting materials from its own synthesis, can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised data.
Part 1: A Framework for Supplier Qualification
In the context of drug development, raw materials and chemical reagents are subject to rigorous quality control.[3][4] While a research setting may not require full GMP (Good Manufacturing Practices) compliance, adopting a similar mindset is crucial for ensuring reliable and reproducible results. The U.S. FDA's guidance on bioanalytical method validation, for instance, emphasizes the importance of characterizing and documenting critical reagents, as lot-to-lot changes can significantly impact assay performance.[5]
Our supplier qualification process can be visualized as a multi-stage filter designed to identify reliable partners for your research needs.
Caption: Supplier Qualification Workflow.
Comparative Data of Potential Suppliers
The following table summarizes information for several commercial suppliers. This is not an exhaustive list but serves as an example of the initial data points to collect. Note that for some "early discovery" chemicals, suppliers may not perform their own analytical testing and sell "as-is," placing the full burden of verification on the buyer.[6]
| Supplier | Product Identifier | Stated Purpose | Documentation Availability | Key Considerations |
| Sigma-Aldrich (Merck) | CDS002947 | Early Discovery Research | Certificate of Origin; CoA may be limited. | Explicitly states they do not collect analytical data for this product and the buyer assumes responsibility for confirming identity and purity. |
| Santa Cruz Biotechnology | sc-230302 | Proteomics Research | SDS & Certificate of Analysis.[1] | States "For Research Use Only" and to refer to the CoA for lot-specific data.[1] |
| Amerigo Scientific | CBB1128670 | Life Science Research | States "does not collect analytical data for this product."[6] | Similar to Sigma-Aldrich, the buyer is responsible for confirming identity and purity.[6] |
| CymitQuimica | IN-DA007JQM | Lab Use Only | Product Information Sheet.[2] | Provides basic chemical properties but purity percentage is not specified on the main product page.[2] |
Part 2: The Certificate of Analysis (CoA) - A Researcher's Rosetta Stone
A Certificate of Analysis is a formal document attesting that a specific batch (or "lot") of a product has been tested and meets a predefined set of specifications.[7][8] It is the single most important piece of documentation you will receive from a supplier.
Key Sections to Scrutinize on a CoA:
-
Header Information:
-
Product Name & CAS No.: Confirms you are looking at the right document.
-
Lot Number: Crucial for traceability. All your experiments should reference the specific lot number used.
-
-
Analytical Results: This is the core of the CoA. You should expect to see:
-
Appearance: A simple but important check (e.g., "Colorless to light yellow liquid").
-
Identity: Typically confirmed by Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy. The result should be "Conforms to structure."
-
Purity: This is the most critical quantitative result. It is usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A research-grade chemical should ideally be >98% pure.
-
Other Tests: May include water content (Karl Fischer), or residual solvents.
-
A CoA that simply states "Passes" without providing the actual quantitative data (e.g., "Purity (GC): 99.2%") should be viewed with caution.
Part 3: Trust, but Verify - An In-House QC Protocol
Even with a comprehensive CoA, performing in-house verification of a new reagent is a fundamental practice of robust science. This self-validating step ensures the material is what the label says it is and is suitable for your intended application, mitigating risks from shipping degradation or mislabeling.
Protocol: Identity and Purity Confirmation of this compound
1. Objective: To independently verify the chemical structure and purity of a commercially supplied lot of this compound.
2. Materials:
-
Supplier's sample of this compound.
-
Deuterated chloroform (CDCl₃) for NMR.
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
3. Methodology:
-
Step 1: ¹H NMR for Structural Identity Verification
-
Causality: Proton NMR is the most powerful tool for confirming the specific arrangement of protons in a molecule. It provides a unique fingerprint that can definitively confirm the structure and reveal the presence of structurally-related impurities.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum (a 400 MHz spectrometer is sufficient).
-
Expected Chemical Shifts (δ, ppm):
-
~7.2-7.0 (Multiplet, 3H): Aromatic protons.
-
~3.8 (Singlet, 2H): Methylene protons (-CH₂-NH₂).
-
~2.3 (Singlet, 3H): Methyl protons (-CH₃).
-
~1.5 (Broad singlet, 2H): Amine protons (-NH₂), may be shifted or absent depending on solvent and concentration.
-
-
-
Validation: The acquired spectrum should match the expected pattern. Integration of the peaks should correspond to the proton counts (3:2:3).
-
-
Step 2: HPLC-UV for Purity Assessment
-
Causality: HPLC is a sensitive chromatographic technique that separates the main compound from potential impurities.[9][10] Using a UV detector allows for the quantification of the main peak relative to any impurity peaks, providing a precise purity value (as % area).
-
Procedure:
-
Prepare a stock solution of the sample at ~1 mg/mL in 50:50 acetonitrile/water.
-
HPLC Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
-
Validation: A high-quality sample should show one major peak. The area of this peak, as a percentage of the total area of all peaks, should be ≥98%.
-
Part 4: Impact on Application - A Representative Workflow
The quality of a starting material directly impacts the outcome of a synthetic reaction. Impurities can act as catalysts, inhibitors, or competing substrates.
Consider a simple amide coupling reaction, a cornerstone of medicinal chemistry:
Caption: Impact of Reagent Quality on Synthesis.
If the this compound contains a significant isomeric impurity (e.g., 3-Chloro-2-methylbenzylamine), that isomer will also react, leading to an isomeric amide product. This side product may have very similar chromatographic properties to the desired product, making purification exceedingly difficult and costly in terms of both time and final yield.
Conclusion
Sourcing this compound for research requires a diligent, evidence-based approach. The burden of quality verification ultimately rests with the researcher. By implementing a rigorous supplier qualification framework, critically evaluating the Certificate of Analysis, and performing routine in-house identity and purity checks, scientists can build a foundation of chemical integrity. This ensures that experimental results are valid and reproducible, which is the cornerstone of advancing drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. reagent.co.uk [reagent.co.uk]
- 4. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jocpr.com [jocpr.com]
- 10. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
The Multifaceted Biological Activities of Chloro-Substituted Benzylamines: A Technical Guide for Drug Discovery Professionals
Introduction
The benzylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a chloro-substituent onto the benzylamine core profoundly influences its physicochemical properties, modulating its reactivity, lipophilicity, and electronic characteristics. These alterations, in turn, give rise to a broad spectrum of biological activities, positioning chloro-substituted benzylamines as a compelling class of compounds for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the significant biological activities of these compounds, delving into their mechanisms of action, key structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Antimicrobial Activity: A Renewed Approach to Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Chloro-substituted benzylamines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.
Mechanism of Action
The primary antimicrobial mechanism of many chloro-substituted benzylamines involves the disruption of microbial cell membrane integrity. The lipophilic nature of the chloro-benzyl moiety facilitates insertion into the lipid bilayer, leading to increased membrane permeability. This disruption results in the leakage of essential intracellular components, such as ions and nucleotides, ultimately leading to cell death. Some derivatives have also been shown to interfere with key cellular processes, including DNA replication and enzymatic activity, contributing to their overall antimicrobial effect. For instance, certain compounds have been found to inhibit bacterial FtsZ polymerization, a crucial step in cell division[1].
Structure-Activity Relationship (SAR)
The position and number of chloro-substituents on the aromatic ring significantly impact antimicrobial potency. Generally, compounds with a 3,4-dichloro substitution pattern on the phenyl ring have demonstrated enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. The presence of electron-withdrawing groups, such as chlorine, appears to be a key contributor to the observed activity[3]. Furthermore, the nature of the substituent on the amine nitrogen can also influence the antimicrobial spectrum and potency[4].
Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations
The following table summarizes the antimicrobial activity of representative chloro-substituted benzylamine derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| CPD18 | p-chloro | S. aureus | 10 | >10 | [2] |
| CPD18 | p-chloro | S. pyogenes | 10 | >10 | [2] |
| CPD22 | 3,4-dichloro | S. aureus | 5 | 5 | [2] |
| CPD22 | 3,4-dichloro | E. faecalis | 5 | 5 | [2] |
| CPD22 | 3,4-dichloro | MRSA Strains | 2.5-5 | N/A | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of chloro-substituted benzylamines.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Test compound stock solution (e.g., in DMSO).
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (medium only).
-
Incubator (37°C).
-
Microplate reader (optional).
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound and control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10-15 µL from each well showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antitumor Activity: Targeting Cancer Cell Proliferation and Survival
Chloro-substituted benzylamines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A key mechanism underlying the antitumor activity of these compounds is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades (caspase-9 and caspase-3)[5][6]. Some derivatives have also been shown to activate the extrinsic pathway via caspase-8 activation[5].
Furthermore, many chloro-substituted benzylamines can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. A common observation is arrest at the G2/M phase, which is often associated with the downregulation of key regulatory proteins such as cyclin-dependent kinases (Cdk1/Cdc2) and the upregulation of Cdk inhibitors like p21[5][7].
Structure-Activity Relationship (SAR)
The cytotoxic potency of chloro-substituted benzylamines is highly dependent on the substitution pattern on the aromatic ring. For instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at the ortho, meta, or para position of the phenyl rings significantly enhanced cytotoxic effects, particularly against breast cancer cell lines[8]. The presence of a 3-chlorophenylamino group has also been identified as a key feature for potent inhibition of protein kinase CK2, a valid cancer target[9].
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected chloro-substituted benzylamine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 22.4 | [10] |
| Compound 2 | HCT116 (Colon) | 0.34 | [10] |
| Compound 1 | HTB-26 (Breast) | 10-50 | [10] |
| Compound 2 | PC-3 (Prostate) | 10-50 | [10] |
| Compound 1 | HepG2 (Liver) | 10-50 | [10] |
| 11e | COLO 205 (Colon) | < 1 | [11] |
| CX-4945 | Various | N/A (Ki = 0.38 nM) | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of chloro-substituted benzylamines on cancer cells.
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
Test compound stock solution (e.g., in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
Chloro-substituted benzylamines have been identified as potent inhibitors of various enzymes implicated in a range of diseases, including cancer and inflammatory disorders.
Targeted Enzymes and Mechanisms of Inhibition
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): These enzymes are involved in the biosynthesis of active steroid hormones. Inhibition of 17β-HSDs is a promising strategy for the treatment of hormone-dependent cancers. Chloro-substituted benzylamines can act as competitive inhibitors, binding to the active site of the enzyme.
-
β-Tryptase: This serine protease is a key mediator in allergic and inflammatory responses. Inhibitors of β-tryptase have therapeutic potential in asthma and other allergic conditions. Chloro-substituted benzylamines can act as potent and selective inhibitors of this enzyme.
-
Acetyltransferase Eis: This bacterial enzyme from Mycobacterium tuberculosis is responsible for resistance to the aminoglycoside antibiotic kanamycin. Inhibitors of Eis can restore the efficacy of kanamycin against resistant strains.
Quantitative Data: Enzyme Inhibition Constants
The inhibitory potency of these compounds is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Enzyme | Ki (nM) | IC₅₀ (nM) | Reference |
| CX-4945 | Protein Kinase CK2 | 0.38 | N/A | [9] |
| Various | β-Tryptase | N/A | Varies | [7] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of chloro-substituted benzylamines against a target enzyme.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Assay buffer specific for the enzyme.
-
Test inhibitor (chloro-substituted benzylamine).
-
96-well plates.
-
Detection system (e.g., spectrophotometer, fluorometer).
Procedure:
-
Prepare Reagents: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the assay method.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the data to determine the type of inhibition and calculate the Ki or IC₅₀ value[12][13].
Neuropharmacological Effects: Modulating Central Nervous System Targets
Chloro-substituted benzylamines can interact with various targets in the central nervous system (CNS), leading to a range of neuropharmacological effects.
Dopamine Receptor Modulation
Certain chloro-substituted benzylamines act as ligands for dopamine receptors, particularly the D1 and D2 subtypes. The nature of the substitution on both the aromatic ring and the amine nitrogen dictates the affinity and selectivity for these receptors. This modulation of the dopaminergic system suggests potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
Experimental Protocol: Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.
Materials:
-
Cell membranes expressing dopamine D1 or D2 receptors.
-
Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Test compound (unlabeled).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Chloro-substituted benzylamines represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, antitumor, enzyme inhibitory, and neuropharmacological agents underscores their potential for the development of novel therapeutics. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for the evaluation of these compounds in a drug discovery setting. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of chloro-substituted benzylamines and to address unmet medical needs.
References
- 1. Khan Academy [khanacademy.org]
- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the mitochondrial death pathway in chemopreventive benzyl isothiocyanate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of derivatives from 5-Chloro-2-methylbenzylamine
An Application Guide for the Synthetic Elaboration of 5-Chloro-2-methylbenzylamine
Abstract: this compound is a versatile chemical intermediate, serving as a foundational building block for a diverse array of molecular structures in medicinal chemistry and materials science. Its unique substitution pattern—a sterically accessible primary amine coupled with electronic modifications from chloro and methyl groups on the aromatic ring—makes it an ideal scaffold for generating libraries of novel compounds. This guide provides detailed application notes and robust, validated protocols for the synthesis of key derivative classes from this starting material, including amides, sulfonamides, ureas, and N-alkylated analogues via reductive amination. The causality behind experimental choices, safety protocols, and analytical characterization are discussed to provide researchers with a comprehensive and practical framework for their synthetic endeavors.
Core Reagent Analysis and Safety Mandates
This compound is a substituted benzylamine with the following core properties:
| Property | Value | Reference |
| CAS Number | 27917-13-1 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Solid |
1.1. Hazard Assessment and Personal Protective Equipment (PPE)
Before commencing any synthetic work, a thorough risk assessment is mandatory. The primary starting material, this compound, presents several hazards.[2] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[2] Inhalation can be fatal.[2]
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[2] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, irritation, and potential allergic reactions. |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[3] | Mitigates risk from inhalation of potentially fatal vapors. |
1.2. Safe Handling and Disposal
-
Handling: Always handle this compound and its derivatives within a certified chemical fume hood to avoid inhalation.[3] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
-
Disposal: All waste, including residual material and contaminated absorbents, must be treated as hazardous waste and disposed of in suitable, closed containers according to institutional and local environmental regulations.[2][3]
Synthetic Pathways and Core Protocols
The primary amine functionality of this compound serves as the principal reaction site for derivatization. The following sections detail the synthesis of four major classes of compounds.
Caption: Key synthetic routes for derivatization.
2.1. Amide Synthesis via Acylation
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[4] This is typically achieved by reacting the primary amine with an activated carboxylic acid derivative, most commonly an acyl chloride or a carboxylic acid activated in situ by a coupling reagent.
Protocol 2.1.1: Synthesis of N-(5-Chloro-2-methylbenzyl)benzamide
-
Reagent Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M with respect to the amine.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 5 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.
Causality and Trustworthiness: The use of TEA is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling to 0 °C controls the initial exothermic reaction. The aqueous workup removes the TEA salt and any unreacted acid chloride. This protocol is self-validating as the consumption of the starting material can be clearly tracked by TLC. For less reactive carboxylic acids, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in place of activating the acid as a chloride.[5]
2.2. Sulfonamide Synthesis
Sulfonamides are a critical pharmacophore found in numerous therapeutic agents.[6] Their synthesis is analogous to amide formation, typically involving the reaction of the amine with a sulfonyl chloride.
Protocol 2.2.1: Synthesis of N-(5-Chloro-2-methylbenzyl)-4-methylbenzenesulfonamide
-
Reagent Preparation: In a suitable flask, dissolve this compound (1.0 eq) in pyridine or DCM containing a non-nucleophilic base like TEA (1.5 eq).
-
Reaction Initiation: Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Gentle heating (40 °C) may be required for complete conversion.
-
Workup: If using DCM, follow the workup procedure in Protocol 2.1.1. If pyridine is the solvent, concentrate the mixture under high vacuum, then redissolve the residue in DCM and wash sequentially with 1M HCl solution, water, and brine to remove the pyridine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude solid by recrystallization from ethanol/water or by column chromatography.
Causality and Trustworthiness: Pyridine can act as both the solvent and the base. The acidic wash during workup is essential for removing it. While effective, sulfonyl chlorides can be hazardous and unstable.[6] Safer, more modern methods involve reacting the amine with methyl sulfinates followed by oxidation or using stable sulfonate esters.[6][7] These alternative methods are particularly valuable for sensitive substrates or when avoiding hazardous reagents is a priority.[7]
Caption: Standard laboratory workflow for acylation reactions.
2.3. Urea Synthesis
The urea functional group is a privileged scaffold in drug design, capable of acting as a rigid hydrogen bond donor and acceptor.[8] The most direct synthesis involves the reaction of an amine with an isocyanate.
Protocol 2.3.1: Synthesis of 1-(5-Chloro-2-methylbenzyl)-3-phenylurea
-
Reagent Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Reaction Initiation: Add phenyl isocyanate (1.05 eq) dropwise at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the mixture for 1-3 hours at room temperature. The product often precipitates from the solution as it forms. Monitor for the disappearance of starting materials by TLC.
-
Workup and Purification: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material. If the product is soluble, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Causality and Trustworthiness: This reaction is a direct nucleophilic addition and typically proceeds cleanly without the need for a base or catalyst. The high reactivity and toxicity of many isocyanates warrant caution. Alternative, safer methods for generating ureas involve using phosgene substitutes like N,N'-carbonyldiimidazole (CDI) or reacting the amine with phenyl carbamates.[8][9] These methods are highly reliable and broaden the scope of accessible urea derivatives.
2.4. N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines.[10][11] The process involves the in situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent.[10]
Protocol 2.4.1: Synthesis of N-Benzyl-1-(5-chloro-2-methylphenyl)methanamine
-
Reagent Preparation: In a flask, combine this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise. STAB is preferred in chlorinated solvents, while sodium cyanoborohydride (NaBH₃CN) is often used in methanol.[12] Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the formation of the product and consumption of the intermediate imine.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by silica gel chromatography.
Causality and Trustworthiness: The choice of reducing agent is key. Milder reagents like STAB or NaBH₃CN are used because they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, preventing the unwanted formation of benzyl alcohol.[10][13] Stronger reagents like NaBH₄ would reduce the aldehyde directly.[12] The catalytic acid accelerates the dehydration step required for imine formation. This one-pot procedure is highly efficient and a cornerstone of modern amine synthesis.[13]
Table 2: Summary of Synthetic Protocols
| Derivative Class | Key Reagents | Solvent | Key Considerations |
| Amide | Acyl Chloride, TEA | DCM | Control exotherm at 0 °C; Base is essential. |
| Sulfonamide | Sulfonyl Chloride, Pyridine | Pyridine/DCM | Pyridine acts as catalyst and base; requires acidic workup. |
| Urea | Isocyanate | THF / DCM | Direct addition, often no catalyst needed; product may precipitate. |
| Secondary Amine | Aldehyde, NaBH(OAc)₃, Acetic Acid | DCE | Selective reducing agent is critical to avoid side reactions. |
Characterization of Derivatives
Confirmation of product identity and purity is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. Key diagnostic signals include the amide N-H proton (typically a broad singlet between 7-9 ppm in ¹H NMR) and the shift of the benzylic CH₂ protons upon derivatization.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful addition of the new moiety.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Amides show a strong C=O stretch around 1650 cm⁻¹. Sulfonamides display characteristic S=O stretches around 1350 and 1160 cm⁻¹. Ureas show a C=O stretch around 1660 cm⁻¹.
Conclusion
This compound is a highly tractable starting material for generating diverse chemical libraries. The protocols outlined in this guide for the synthesis of amides, sulfonamides, ureas, and N-alkylated derivatives are robust, scalable, and grounded in well-understood mechanistic principles. Many derivatives built from similar scaffolds have shown promising biological activity, including antimicrobial and anticonvulsant properties.[14][15][16] By understanding the causality behind each experimental step and adhering to strict safety mandates, researchers can effectively and safely leverage this versatile building block to advance their scientific objectives.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Chloro-2-methylbenzylamine as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
5-Chloro-2-methylbenzylamine is a substituted benzylamine that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a primary amine group and a chlorinated, methylated aromatic ring, offers a unique combination of reactivity and steric/electronic properties. These attributes make it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development.[1] Typically appearing as a colorless to pale yellow liquid or solid, this compound's utility lies in the predictable and efficient reactivity of its primary amine functionality.[1][2][3] This guide provides an in-depth exploration of its applications, supported by detailed protocols for its key transformations.
Physicochemical Properties and Safety Data
A clear understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 27917-13-1 | [4] |
| Molecular Formula | C₈H₁₀ClN | [4] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1][3] |
| Synonyms | 1-(5-Chloro-2-methylphenyl)methanamine, (5-chloro-2-methylphenyl)methanamine | [1][2][4] |
Safety & Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It may pose health risks if inhaled or ingested.[1] According to its safety data, it is classified as a substance that can cause serious eye damage (Danger, H318).[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood.
Core Synthetic Applications & Mechanistic Insights
The primary amine group of this compound is a versatile handle for constructing more complex molecular architectures. Its most common and powerful applications involve the formation of carbon-nitrogen bonds through amide coupling and reductive amination.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[5] this compound readily participates in this transformation, reacting with carboxylic acids to yield N-substituted amides. These products are precursors to a wide range of biologically active compounds, including enzyme inhibitors and other therapeutic agents.[6][7][8]
Causality and Mechanism: Direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[9] To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Common strategies for activation include the use of:
-
Carbodiimide Reagents (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5][9]
-
Phosphonium and Uronium Salts (e.g., PyBOP, HATU, HBTU): These coupling agents generate activated esters in situ, which efficiently acylate the amine with high yields and minimal side reactions.[9][10]
The resulting N-(5-chloro-2-methylbenzyl)amide moiety is a common structural motif found in various pharmaceutical candidates.
Reductive Amination: Forging Secondary and Tertiary Amines
Reductive amination is a powerful and efficient method for synthesizing substituted amines from carbonyl compounds.[11] This one-pot reaction involves the initial formation of an imine (or enamine) intermediate from the condensation of this compound with an aldehyde or ketone, followed by immediate reduction to the corresponding amine.[11]
Causality and Mechanism: The key to a successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[12] This prevents premature reduction of the aldehyde or ketone.
Commonly used reducing agents include:
-
Sodium Borohydride (NaBH₄): A versatile and common hydride donor.
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents, particularly effective under the slightly acidic conditions that favor imine formation.[11]
-
Catalytic Hydrogenation (H₂/Catalyst): An alternative method using hydrogen gas and a metal catalyst like Nickel or Iridium complexes.[11][13]
This reaction is highly valuable for introducing diversity into molecular scaffolds by varying the carbonyl component, leading to a wide array of secondary amines derived from the 5-chloro-2-methylbenzyl core.
Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of N-(5-chloro-2-methylbenzyl)benzamide via Amide Coupling
This protocol describes a standard procedure for coupling this compound with benzoic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 mmol, 155.6 mg)
-
Benzoic Acid (1.05 mmol, 128.2 mg)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 418.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid and dissolve it in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture in one portion. Stir for 15-20 minutes at room temperature to allow for the pre-activation of the carboxylic acid.[9]
-
Add this compound to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(5-chloro-2-methylbenzyl)benzamide.
Protocol 2: Synthesis of N-(5-chloro-2-methylbenzyl)propan-2-amine via Reductive Amination
This protocol details the synthesis of a secondary amine from this compound and acetone.
Materials:
-
This compound (1.0 mmol, 155.6 mg)
-
Acetone (1.5 mmol, 0.11 mL)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3 mmol, 275.5 mg)
-
Anhydrous Dichloromethane (DCM) (8 mL)
-
Acetic Acid (catalytic, ~1 drop)
-
Saturated NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and acetone in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.[13][14] Stir the mixture for 20-30 minutes at room temperature.
-
Add Sodium Triacetoxyborohydride to the mixture in portions over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash chromatography on silica gel if necessary.
Conclusion
This compound stands out as a highly effective and versatile building block in modern organic synthesis. Its ability to undergo robust and high-yielding transformations, such as amide bond formation and reductive amination, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for harnessing the full synthetic potential of this important intermediate.
References
- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. kanto.com.my [kanto.com.my]
Application Notes and Protocols: The Versatile Reactivity of 5-Chloro-2-methylbenzylamine with Aldehydes in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylbenzylamine is a key structural motif and a versatile building block in synthetic organic chemistry. Its reaction with aldehydes opens critical pathways to a diverse range of molecular architectures, most notably N-substituted secondary amines via reductive amination and imines (Schiff bases). These products are frequently incorporated into pharmacologically active compounds and advanced materials. This guide provides an in-depth exploration of the primary reaction mechanisms, detailed experimental protocols with causal explanations, and a survey of applications, particularly within the realm of drug discovery.
Introduction
The strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. This compound (CAS 86070-82-8) presents a unique combination of features: a nucleophilic primary amine for covalent bond formation, a chlorinated phenyl ring that can modulate pharmacokinetic properties like metabolic stability and membrane permeability, and a methyl group that can influence binding orientation and conformation.[1] The reaction of this amine with aldehydes is a fundamental transformation that primarily yields two classes of compounds: imines (Schiff bases) through direct condensation and secondary amines via a subsequent reduction, a process known as reductive amination.[2][3]
The resulting N-(5-chloro-2-methylbenzyl) scaffold is prevalent in a variety of biologically active molecules, demonstrating activities ranging from anticancer to antithrombotic.[4][5][6] This document serves as a comprehensive guide for researchers, offering both the theoretical underpinnings and practical, field-tested protocols for leveraging this powerful reaction in a laboratory setting.
Section 1: The Foundational Reaction: Imine (Schiff Base) Formation
The condensation of this compound with an aldehyde is a reversible, acid-catalyzed reaction that produces an imine and water.[7] Understanding and controlling this equilibrium is crucial for synthesis.
Mechanism of Imine Formation
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the benzylamine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.
The rate of imine formation is highly pH-dependent, with an optimal pH often around 5.[7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[7]
Caption: Acid-catalyzed formation of an imine from a primary amine and an aldehyde.
Protocol 1.1: General Procedure for Imine Synthesis
This protocol utilizes a Dean-Stark apparatus to azeotropically remove water, driving the reaction equilibrium towards the product.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.05 eq)
-
Toluene (or benzene)
-
p-Toluenesulfonic acid (p-TSA, 0.05 eq) or another acid catalyst
-
Round-bottom flask, Dean-Stark trap, condenser
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add this compound, the selected aldehyde, and toluene (approx. 0.2-0.5 M concentration).
-
Catalyst Addition: Add a catalytic amount of p-TSA.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting amine.
-
Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude imine.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary. Note that imines can be sensitive to hydrolysis on silica gel; a non-polar eluent system is recommended.[7]
Section 2: Reductive Amination: Synthesis of N-Substituted Benzylamines
Reductive amination is one of the most efficient and widely used methods for forming C-N bonds.[2] It combines the initial imine formation with an in situ reduction in a one-pot procedure to yield a stable secondary amine.
Workflow and Mechanistic Considerations
The process involves the formation of an iminium ion intermediate, which is then reduced by a hydride reagent. The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting aldehyde, preventing the formation of alcohol byproducts. Stronger reagents like sodium borohydride (NaBH₄) can also be used, but often require careful pH control and sequential addition after imine formation is complete.[3][8]
Caption: General experimental workflow for one-pot reductive amination.
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is the preferred method for most applications due to its mildness, high selectivity, and operational simplicity.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, can accelerate imine formation)
Procedure:
-
Solution Preparation: Dissolve this compound and the aldehyde in DCE or DCM in a round-bottom flask. If desired, add a small amount of glacial acetic acid (0.1-1.0 eq). Stir for 20-30 minutes at room temperature to facilitate initial imine formation.
-
Reducing Agent Addition: Add NaBH(OAc)₃ portion-wise to the stirred solution. The addition can be exothermic; for larger scales, cooling in an ice bath may be necessary.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-24 hours.
-
Monitoring: Track the disappearance of the starting materials and the appearance of the product spot by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ or 1M NaOH solution until gas evolution ceases. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Data Summary: Representative Reaction Conditions
| Aldehyde Type | Solvent | Reducing Agent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aromatic (e.g., Benzaldehyde) | DCE | NaBH(OAc)₃ | 25 | 4-8 | 85-95 |
| Aliphatic (e.g., Heptanal) | MeOH | NaBH₄ | 0 to 25 | 2-6 | 80-90 |
| Heterocyclic (e.g., Furfural) | DCM | NaBH(OAc)₃ | 25 | 6-12 | 75-90 |
| Sterically Hindered | DCE | NaBH(OAc)₃ | 40 | 12-24 | 60-80 |
Section 3: Applications in Drug Discovery
The N-(5-chloro-2-methylbenzyl)amine core is a privileged scaffold in medicinal chemistry. The chlorine atom often enhances binding affinity through halogen bonding or improves metabolic stability, while the overall lipophilicity is crucial for cell permeability.
-
Anticancer Agents: Many kinase inhibitors and histone deacetylase (HDAC) inhibitors incorporate chloro-substituted phenyl rings. For example, pyrimidine-based structures bearing a 5-chloro-substituted amine have been investigated as potent HDAC inhibitors.[6]
-
Antithrombotic Agents: The oxazolidinone class of Factor Xa inhibitors, which includes the blockbuster drug Rivaroxaban, features a central chlorothiophene moiety. The discovery program for this drug class explored various halogenated aromatic groups to optimize potency and bioavailability, highlighting the importance of structures derived from chloro-substituted amines.[5]
-
Anti-mycobacterial Agents: Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The presence of halogens on the benzylamine core was found to be a key determinant of their biological activity.[4]
Section 4: Safety and Reagent Handling
-
This compound: This compound is classified as hazardous. It can cause skin corrosion/irritation and serious eye damage. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Aldehydes: Many aldehydes are volatile, flammable, and can be irritants or sensitizers. Consult the specific Safety Data Sheet (SDS) for each aldehyde used.
-
Hydride Reagents: Sodium borohydride and sodium triacetoxyborohydride react with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully and slowly.
| Compound | CAS No. | Formula | M.W. ( g/mol ) | Hazards |
| This compound | 86070-82-8 | C₈H₁₀ClN | 155.62 | Corrosive, Irritant[9] |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Water-reactive |
Conclusion
The reaction between this compound and aldehydes is a robust and highly versatile synthetic tool. Through straightforward imine formation or, more commonly, one-pot reductive amination, chemists can readily access a wide array of N-substituted secondary amines. These products serve as critical intermediates and are frequently found as core components of biologically active molecules. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can effectively utilize this reaction to advance programs in drug discovery, materials science, and beyond.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 5. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 5-Chloro-2-methylbenzylamine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Benzylamines in Drug Discovery
In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone, offering a versatile template for the construction of a myriad of biologically active molecules. The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Among the diverse array of substituted benzylamines, 5-Chloro-2-methylbenzylamine has emerged as a particularly valuable building block. Its unique substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position—imparts specific conformational and electronic characteristics that have been successfully exploited in the design of potent and selective therapeutic agents.
The presence of a chlorine atom, a common bioisostere for a methyl group, can enhance metabolic stability and membrane permeability, while also participating in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. The ortho-methyl group, on the other hand, can induce a conformational bias in the molecule, which can be crucial for achieving a specific binding mode with a biological target. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors, and offers detailed protocols for its incorporation into lead compounds.
Core Application: A Key Building Block in the Synthesis of Lorlatinib
A prime example of the successful application of this compound is in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor.[1][2] Lorlatinib is a potent, brain-penetrant therapeutic agent used in the treatment of specific types of non-small cell lung cancer (NSCLC).[3][4] The 5-chloro-2-methylbenzyl moiety plays a crucial role in the overall structure and activity of Lorlatinib, contributing to its unique pharmacological profile.
The Pharmacophoric Significance of the 5-Chloro-2-methylbenzyl Moiety
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. In the context of kinase inhibitors, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with specific residues in the ATP-binding pocket of the kinase.
-
Occupy a Hydrophobic Pocket: The substituted phenyl ring contributes to the overall lipophilicity of the molecule, facilitating its entry into the hydrophobic ATP-binding site of the ALK enzyme.
-
Induce a Favorable Conformation: The ortho-methyl group can restrict the rotation of the benzyl group, locking the molecule into a conformation that is optimal for binding.
-
Enhance Metabolic Stability: The chloro and methyl substituents can sterically hinder sites of potential metabolism on the aromatic ring, increasing the drug's half-life.
The following diagram illustrates a generalized workflow for the synthesis of a key amide intermediate in the Lorlatinib synthesis, highlighting the incorporation of this compound.
Caption: Workflow for Amide Intermediate Synthesis.
Experimental Protocols: Harnessing the Reactivity of this compound
The primary amine functionality of this compound makes it a versatile reagent for two fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via Acyl Chlorides (Schotten-Baumann Reaction)
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid, via its corresponding acyl chloride. This method is robust and widely applicable for the synthesis of benzamide derivatives.[6]
Materials:
-
Carboxylic acid of interest
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Activation of the Carboxylic Acid
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride is complete when the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Bond Formation using Peptide Coupling Reagents
For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent alternatives.[9]
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: HATU-mediated Amide Coupling Workflow.
Protocol 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[4][10][11][12] This protocol provides a general procedure for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde of interest
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCE.
-
If the aldehyde is unreactive, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Broader Applications and Future Perspectives
While the use of this compound is well-documented in the synthesis of Lorlatinib, its utility extends to the broader field of medicinal chemistry. The unique substitution pattern of this building block can be leveraged in the design of other kinase inhibitors or modulators of other biological targets.[13][14] The introduction of the 5-chloro-2-methylbenzyl moiety can be a valuable strategy in lead optimization campaigns to improve potency, selectivity, and pharmacokinetic properties. For instance, similar chloro-substituted phenyl moieties have been incorporated into inhibitors of other kinases, such as protein kinase CK2, demonstrating the general applicability of this structural motif.[15]
Furthermore, the biological activity of compounds containing a 5-chloro-2-methylphenyl group is not limited to kinase inhibition. For example, derivatives of 5-chloro-2-(N-tosylamino)benzaldehyde have shown significant protistocidal activity.[9] This suggests that the 5-chloro-2-methylbenzyl scaffold could be a privileged fragment for the discovery of new therapeutic agents across different disease areas.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, exemplified by the potent ALK inhibitor Lorlatinib, underscores the importance of thoughtful substituent selection in molecular design. The protocols outlined in this guide provide a practical framework for researchers to utilize this reagent in their own drug discovery efforts, paving the way for the development of novel and effective therapeutics.
References
- 1. Lorlatinib Impurity 21 | 1612891-03-8 | SynZeal [synzeal.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Discovery of Potent ALK Inhibitors Using Pharmacophore-Informatics Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel anaplastic lymphoma kinase (ALK) inhibitors using a common feature pharmacophore model derived from known ligands crystallized with ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Design for ALK-Positive NSCLC: an Integrated Pharmacophore-Based 3D QSAR and Virtual Screening Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes [mdpi.com]
- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Strategies for N-Substituted 5-Chloro-2-methylbenzylamine: A Detailed Guide
Introduction
N-substituted 5-chloro-2-methylbenzylamine and its derivatives are valuable building blocks in the fields of medicinal chemistry and materials science. The specific substitution pattern on the benzylamine core allows for the fine-tuning of physicochemical and pharmacological properties, making these compounds key intermediates in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of robust and versatile synthetic routes to access this important class of molecules, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the most effective strategies.
Core Synthetic Approaches: A Comparative Overview
Three primary strategies dominate the synthesis of N-substituted this compound. The optimal choice depends on the availability of starting materials, the desired scale of the reaction, and the nature of the N-substituent to be introduced.
-
Reductive Amination: A one-pot reaction between 5-chloro-2-methylbenzaldehyde and a primary or secondary amine, followed by in-situ reduction of the resulting imine/iminium ion. This is often the most direct and efficient route.
-
Nucleophilic Substitution: The reaction of a 5-chloro-2-methylbenzyl halide with a suitable amine. This classic SN2 reaction is reliable but requires the preparation of the benzyl halide precursor.
-
N-Alkylation of the Parent Amine: This approach involves the synthesis of the primary amine, this compound, which is then subsequently alkylated. This is a two-step process but offers high flexibility for introducing various N-substituents.
The logical relationship between these core strategies is outlined below.
Caption: Core synthetic strategies for N-substituted this compound.
Route 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency, operational simplicity, and broad substrate scope.[1] The reaction proceeds in a single pot by first forming an imine (from a primary amine) or an iminium ion (from a secondary amine) intermediate, which is then immediately reduced to the target amine.
Causality and Mechanistic Insight: The choice of reducing agent is critical for success. Mild, chemoselective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. These reagents are acidic enough to catalyze imine formation and are selective for reducing the protonated iminium ion over the starting aldehyde, thereby minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[2] The use of catalytic hydrogenation (H₂/Pd/C) is also a viable, "greener" alternative.
Experimental Protocol: Synthesis of N-Benzyl-5-chloro-2-methylbenzylamine
This protocol details the reductive amination of 5-chloro-2-methylbenzaldehyde with benzylamine.
Materials:
-
5-Chloro-2-methylbenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-2-methylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (e.g., DCM) twice.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Data Summary: Reductive Amination
| Parameter | Condition | Rationale |
| Amine | 1.0 - 1.1 eq | A slight excess ensures complete consumption of the aldehyde. |
| Reducing Agent | 1.2 - 1.5 eq | Ensures complete reduction of the intermediate iminium ion. |
| Solvent | DCE, DCM, THF | Aprotic solvents that do not react with the hydride agent. |
| Temperature | Room Temperature | Sufficient for imine formation and reduction. |
| Typical Yield | 85-95% | This method is generally high-yielding. |
Route 2: Nucleophilic Substitution
This classical approach relies on the reaction of an amine with an electrophilic benzyl halide. Benzylic halides are particularly good substrates for SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state. This method requires the synthesis of the 5-chloro-2-methylbenzyl halide precursor, typically from the corresponding alcohol.
Part A: Synthesis of 5-Chloro-2-methylbenzyl chloride
The conversion of benzylic alcohols to chlorides can be achieved with various reagents, such as thionyl chloride (SOCl₂) or by using a system like HCl in dioxane, which offers mild conditions.[3]
Caption: Workflow for the synthesis of the benzyl chloride precursor.
Part B: N-Alkylation via Substitution
With the benzyl chloride in hand, the subsequent reaction with a primary or secondary amine is typically straightforward. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine.[4]
Causality and Mechanistic Insight: The reaction proceeds via a bimolecular (SN2) mechanism. The amine nucleophile attacks the electrophilic benzylic carbon, displacing the chloride leaving group. The use of a base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is crucial. Over-alkylation to form a tertiary amine (from a primary amine) or a quaternary ammonium salt can be a significant side reaction. This can be minimized by using a slight excess of the amine starting material or by carefully controlling the stoichiometry of the alkylating agent.[5]
Experimental Protocol: Synthesis of N-(n-Butyl)-5-chloro-2-methylbenzylamine
Materials:
-
5-Chloro-2-methylbenzyl chloride
-
n-Butylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask, add 5-chloro-2-methylbenzyl chloride (1.0 eq) and anhydrous acetonitrile (approx. 0.3 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Add n-butylamine (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product. Purify by column chromatography if needed.
Data Summary: Nucleophilic Substitution
| Parameter | Condition | Rationale |
| Amine | 1.1 - 1.5 eq | Slight excess can help minimize dialkylation of primary amines. |
| Base | 1.5 - 2.0 eq | To neutralize the HCl generated and drive the reaction to completion. |
| Solvent | MeCN, DMF | Polar aprotic solvents facilitate SN2 reactions.[5] |
| Temperature | 50 - 80 °C | Moderate heating is typically required to achieve a reasonable reaction rate. |
| Typical Yield | 75-90% | Good yields are common, but can be affected by side reactions. |
Route 3: N-Alkylation of this compound
This strategy first involves the synthesis of the parent primary amine, which is commercially available but can also be synthesized readily.[6] A common laboratory-scale synthesis involves the reduction of 5-chloro-2-methylbenzonitrile. The subsequent N-alkylation with an alkyl halide mirrors the chemistry described in Route 2.
Part A: Synthesis of this compound
The reduction of the nitrile functional group is an effective method for preparing primary amines. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.
Causality and Mechanistic Insight: LiAlH₄ is a powerful, non-selective reducing agent that readily reduces nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure requires careful quenching of the excess hydride and the resulting aluminum salts to liberate the free amine.
Experimental Protocol: Reduction of 5-Chloro-2-methylbenzonitrile
Materials:
-
5-Chloro-2-methylbenzonitrile[7]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
To a dry three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-chloro-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser workup: carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of celite.
-
Wash the precipitate thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
Part B: N-Alkylation of the Primary Amine
The protocol for this step is analogous to that described in Route 2, Part B, using the newly synthesized this compound as the starting amine and an appropriate alkyl halide as the electrophile.[8]
Conclusion
The synthesis of N-substituted this compound can be effectively achieved through several reliable methods.
-
Reductive amination stands out as the most convergent and often highest-yielding one-pot strategy when the corresponding aldehyde and amine are readily available.
-
Nucleophilic substitution offers a robust alternative, particularly for large-scale synthesis where the cost and preparation of the benzyl halide can be optimized.
-
N-Alkylation of the parent amine provides maximum flexibility for creating a library of derivatives from a common intermediate, though it requires an additional synthetic step.
The choice of route should be guided by a careful consideration of starting material availability, desired scale, and the specific chemical functionalities of the target molecule.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. scbt.com [scbt.com]
- 7. 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Application of 5-Chloro-2-methylbenzylamine in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds
Abstract
In the landscape of modern medicinal chemistry, the efficient construction of diverse heterocyclic frameworks is paramount to the discovery of novel therapeutic agents. 5-Chloro-2-methylbenzylamine, a readily accessible aromatic amine, presents itself as a versatile yet underutilized building block for the synthesis of a variety of privileged heterocyclic scaffolds. The strategic placement of its chloro, methyl, and benzylamine functionalities offers multiple reaction handles for cyclization and multicomponent reactions. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the synthesis of isoquinolines, quinazolines, and other valuable heterocyclic systems. The methodologies presented herein are grounded in established chemical principles, drawing upon analogous transformations to provide a predictive and rational approach to library synthesis and lead optimization.
Introduction: Unlocking the Potential of a Versatile Building Block
This compound (C₈H₁₀ClN) is a substituted benzylamine that holds significant potential as a precursor in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and an aminomethyl group. This unique arrangement of functional groups makes it a valuable starting material for the construction of various heterocyclic compounds, which are core components of many pharmaceuticals. The chloro substituent can influence the electronic properties of the molecule and provide a site for further functionalization, while the methyl group can also be a target for chemical modification. The primary amine of the benzylamine moiety is a key nucleophilic center, enabling its participation in a wide array of cyclization and condensation reactions. This guide will explore the synthetic utility of this compound in constructing key heterocyclic systems, providing detailed protocols and mechanistic insights.
Synthesis of Substituted Isoquinolines via Modified Cyclization Strategies
The isoquinoline core is a fundamental structural motif found in a vast number of natural products and synthetic drugs with a broad spectrum of biological activities.[2] While direct synthesis of isoquinolines from this compound is not extensively documented, established methods using structurally related precursors, such as 5-chloro-2-methylbenzaldehyde, provide a strong basis for a proposed synthetic route.[3] A plausible approach involves the adaptation of the Pomeranz–Fritsch reaction, a classic method for isoquinoline synthesis.[2]
Proposed Mechanistic Pathway
The proposed synthesis begins with the in situ formation of an imine from this compound and a glyoxal acetal. This is followed by an acid-catalyzed cyclization and subsequent dehydration to yield the aromatic isoquinoline ring. The reaction leverages the nucleophilicity of the benzylamine and the electrophilicity of the glyoxal derivative to construct the heterocyclic core.
Caption: Proposed workflow for isoquinoline synthesis.
Experimental Protocol: Synthesis of 6-Chloro-7-methylisoquinoline
This protocol is a representative example adapted from established isoquinoline syntheses.[2][3]
Materials:
-
This compound
-
Glyoxal diethyl acetal
-
Concentrated Sulfuric Acid
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add glyoxal diethyl acetal (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the reaction mixture while cooling in an ice bath.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-Chloro-7-methylisoquinoline.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of 6-Chloro-5-methyl-substituted Quinazolines
Quinazolines are another class of nitrogen-containing heterocycles with significant therapeutic potential, particularly in oncology.[4][5] The synthesis of quinazolines often involves the reaction of a benzylamine with a 2-aminobenzaldehyde or a related derivative.[1] While direct examples using this compound are scarce, a comparative analysis of benzylic amine reagents in quinazoline synthesis provides a clear blueprint for its application.[6]
Rationale for Synthetic Approach
The proposed method involves an iodine-catalyzed oxidative C-H amination reaction between this compound and a 2-aminobenzophenone. This approach is advantageous due to its use of a relatively benign catalyst and an environmentally friendly oxidant (molecular oxygen from the air).[1] The reaction proceeds through the formation of an aminal intermediate, which then undergoes oxidative cyclization to form the quinazoline ring.
Caption: Oxidative cyclization for quinazoline synthesis.
Experimental Protocol: Synthesis of 2-Aryl-6-chloro-5-methylquinazolines
This protocol is adapted from iodine-catalyzed methods for quinazoline synthesis.[1]
Materials:
-
This compound
-
Substituted 2-aminobenzophenone
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of a substituted 2-aminobenzophenone (1.0 mmol) in DMSO (5 mL), add this compound (1.2 mmol) and a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-Aryl-6-chloro-5-methylquinazoline.
-
Confirm the structure of the synthesized compound by spectroscopic analysis.
Application in Multicomponent Reactions (MCRs) for Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants.[7][8] this compound is an excellent candidate for the amine component in various MCRs, offering a direct route to highly functionalized heterocyclic compounds.
The Paal-Knorr Pyrrole Synthesis: A Representative MCR
The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine.[9][10]
Experimental Protocol: Synthesis of N-(5-Chloro-2-methylbenzyl)-2,5-dimethyl-1H-pyrrole
Materials:
-
This compound
-
Hexane-2,5-dione
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hexane-2,5-dione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-substituted pyrrole.
Prospective Synthesis of Other Key Heterocycles
The reactivity of this compound suggests its applicability in the synthesis of other important heterocyclic systems.
Benzodiazepines
The synthesis of 1,4-benzodiazepines often involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its equivalent.[11][12] this compound could potentially be used in a multi-step sequence, for instance, by first reacting with a suitable substrate to form a larger intermediate which then undergoes cyclization.
Thiazines
Thiazines and their benzo-fused analogs are another important class of sulfur- and nitrogen-containing heterocycles.[13][14] Their synthesis often involves the reaction of a compound containing an amino group and a thiol group with a suitable electrophile. While a direct application of this compound is not immediately obvious, its conversion to a derivative containing a thiol group could open up pathways to thiazine synthesis.
Data Summary
| Target Heterocycle | Proposed Synthetic Route | Key Reagents |
| Isoquinoline | Modified Pomeranz–Fritsch Reaction | Glyoxal diethyl acetal, H₂SO₄ |
| Quinazoline | Iodine-Catalyzed Oxidative Cyclization | 2-Aminobenzophenone, I₂ |
| Pyrrole | Paal-Knorr Synthesis (MCR) | Hexane-2,5-dione, Acetic Acid |
Conclusion
This compound is a promising and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. While direct, published protocols for its use are not abundant, its chemical structure allows for its confident application in well-established synthetic methodologies for constructing isoquinolines, quinazolines, and pyrroles. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this valuable building block, enabling the generation of diverse chemical libraries for drug discovery and development programs. The adaptability of this compound to various reaction conditions, including multicomponent reactions, underscores its potential for efficient and atom-economical synthesis of complex molecular architectures.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. datapdf.com [datapdf.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]
- 14. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Catalytic Synthesis of 5-Chloro-2-methylbenzylamine
An Application Guide to Catalytic Reactions Involving 5-Chloro-2-methylbenzylamine
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: this compound (CAS No. 27917-13-1) is a key structural motif and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive primary amine, a chlorinated aromatic ring, and a methyl group, all of which offer sites for diverse chemical modifications. This document provides an in-depth guide to the principal catalytic reactions for both the synthesis and subsequent functionalization of this important building block. The protocols herein are presented with detailed, step-by-step instructions and an emphasis on the underlying chemical principles to empower researchers to successfully implement and adapt these methodologies.
The most direct and industrially scalable method for producing this compound is through the catalytic hydrogenation of its corresponding nitrile precursor, 5-chloro-2-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, yet it requires careful control to achieve high selectivity and yield.
Core Principle: Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbon-nitrogen triple bond of a nitrile.[2] This reaction is typically mediated by a heterogeneous metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[2] The primary challenge in the hydrogenation of halogenated aromatic nitriles is the prevention of hydrodehalogenation, an undesired side reaction where the chlorine atom is reductively cleaved from the aromatic ring. The choice of catalyst, solvent, and reaction conditions is therefore critical to preserving the chloro-substituent.
Application Protocol 1: Selective Synthesis via Catalytic Hydrogenation
This protocol details the synthesis of this compound from 5-chloro-2-methylbenzonitrile using a modified Raney Nickel catalyst system, optimized for high yield and minimal dechlorination.
Materials & Equipment:
-
Reactant: 5-chloro-2-methylbenzonitrile
-
Catalyst: Raney Nickel (skeletal nickel), optionally modified with promoters like chromium or molybdenum to enhance selectivity.[3]
-
Solvent: Anhydrous Ethanol or Methanol (Ammonia-saturated methanol can be used to suppress secondary amine formation).
-
Hydrogen Source: High-purity hydrogen gas cylinder.
-
Equipment: High-pressure stainless steel autoclave equipped with a magnetic stirrer, heating mantle, thermocouple, and pressure gauge; filtration system (e.g., Celite pad); rotary evaporator.
Step-by-Step Methodology:
-
Reactor Charging: In a clean, dry autoclave, charge the 5-chloro-2-methylbenzonitrile (1.0 eq), the solvent (e.g., ethanol, typically 5-10 volumes relative to the nitrile), and the Raney Nickel catalyst (5-10% by weight of the nitrile).[3]
-
Inerting the System: Seal the autoclave and purge the system 3-5 times with nitrogen or argon to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to an initial pressure of 5-10 MPa.[3]
-
Begin vigorous stirring and heat the reaction mixture to a temperature of 60-90°C.[3]
-
Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.
-
-
Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Removal: Purge the reactor again with nitrogen. Open the autoclave and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Safety Note: Raney Nickel is pyrophoric when dry. The filter cake should be kept wet with solvent or water at all times and disposed of according to safety guidelines.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product with high purity.
Experimental Causality & Insights:
-
Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation. The addition of promoters can suppress the hydrogenolysis of the C-Cl bond, a common side reaction with highly active catalysts like standard Pd/C.[3][4]
-
Solvent System: Using an alcoholic solvent is standard. The presence of ammonia can inhibit the formation of secondary amines, which can occur when the newly formed primary amine attacks an intermediate imine species.
-
Pressure & Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting undesired side reactions. Higher temperatures and pressures can increase the rate of dechlorination.[3]
Workflow for Catalytic Hydrogenation
References
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
Application Notes and Protocols for Protecting Group Strategies for 5-Chloro-2-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals, the strategic use of protecting groups is paramount. 5-Chloro-2-methylbenzylamine is a valuable building block, and the temporary masking of its primary amine functionality is often a critical step to prevent undesired side reactions and ensure the desired chemical transformations occur with high selectivity and yield.[1][2] This guide provides a detailed overview of protecting group strategies for this compound, offering insights into the selection of appropriate protecting groups and comprehensive, step-by-step protocols for their application and subsequent removal.
The Imperative for Amine Protection
The primary amine of this compound is a nucleophilic and basic center.[1] This reactivity, while essential for many desired reactions, can interfere with a wide range of synthetic transformations, including but not limited to:
-
Acylation and Alkylation Reactions: The amine can compete with other nucleophiles for electrophilic reagents.
-
Oxidation Reactions: The amine is susceptible to oxidation, which can lead to undesired byproducts.[3]
-
Reactions Involving Strong Bases: The acidic proton on the amine can be abstracted by strong bases, leading to undesired reactivity.
By converting the amine into a less reactive functional group, such as a carbamate, its nucleophilicity and basicity are significantly attenuated, allowing for selective reactions at other sites of the molecule.[1][4]
Selecting the Optimal Protecting Group: A Strategic Decision
The choice of a protecting group is a critical decision in the design of a synthetic route.[5] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of subsequent steps.
-
Readily removed in high yield under mild conditions that do not affect other functional groups.[5]
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[4][6][7]
For this compound, the most commonly employed and well-vetted protecting groups are carbamates, which effectively decrease the nucleophilicity of the amine.[1] The three most prominent carbamate protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Introduction Reagent(s) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc₂O, base | Strong Acid (e.g., TFA, HCl)[8][9][10] | Broadly applicable, stable to a wide range of non-acidic conditions.[11] | Labile to strong acids, which may not be compatible with acid-sensitive functional groups.[12] | |
| Cbz | Cbz-Cl, base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[13][14] | Stable to acidic and basic conditions.[13][15] Orthogonal to Boc.[16] | Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[17] | |
| Fmoc | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., Piperidine)[18][19][20] | Stable to acidic and hydrogenolysis conditions.[18][19] Orthogonal to Boc and Cbz.[19] | Labile to basic conditions. The fluorenyl group can sometimes cause solubility issues. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific reaction scale and downstream synthetic steps.
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 - 1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[9][10]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of this compound
This protocol details the protection of the primary amine using benzyl chloroformate (Cbz-Cl).
Reaction Scheme:
Cbz protection of this compound.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.[15]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or flash column chromatography if required.
Deprotection Protocols
The removal of the protecting group is a critical final step to unmask the amine functionality.
Protocol 3: Deprotection of Boc-protected this compound
This protocol describes the removal of the Boc group under acidic conditions.
Reaction Scheme:
Boc deprotection of the protected amine.
Materials:
-
N-(tert-Butoxycarbonyl)-5-chloro-2-methylbenzylamine
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.[8][9][10]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Deprotection of Cbz-protected this compound
This protocol details the removal of the Cbz group via catalytic hydrogenolysis.
Reaction Scheme:
References
- 1. media.neliti.com [media.neliti.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. fiveable.me [fiveable.me]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloro-2-methylbenzylamine
Welcome to the technical support guide for the purification of 5-Chloro-2-methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the recrystallization of this compound. The information herein is synthesized from established chemical principles and practical laboratory experience to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1][2][3] |
| Physical Form | Typically a solid at room temperature.[3][4] Some sources may list it as a liquid, which could indicate the presence of impurities lowering the melting point.[1] | |
| CAS Number | 27917-13-1 | [1][2][5] |
Q2: What is the ideal solvent for recrystallizing this compound?
There is no single "ideal" solvent; the choice is highly dependent on the specific impurity profile of your crude material.[6] The fundamental principle of recrystallization is to find a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7][8] A systematic approach to solvent screening is the most effective method. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Common starting points for aromatic amines include alcohols (ethanol, methanol), toluene, or solvent pairs like ethanol/water or toluene/hexane.
Q3: What are the likely impurities in my crude this compound?
Impurities can originate from starting materials, side reactions, or degradation.[9][10] Given its structure, common impurities may include:
-
Unreacted Starting Materials: Such as precursors used in the synthesis.
-
Isomeric Byproducts: Formation of other chloro-methylbenzylamine isomers.
-
Oxidation Products: Amines can be susceptible to air oxidation over time.[11]
-
Solvent Residues: Residual solvents from the preceding reaction steps.
Identifying the impurity profile, often via techniques like HPLC or GC-MS, can significantly aid in selecting an optimal recrystallization solvent.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" is a common problem, especially with amines, where the compound separates as a liquid instead of a solid crystalline lattice.[12] This typically happens when the solution is too supersaturated or cooled too quickly.
Causality & Solution:
-
High Supersaturation: The concentration of the solute is too high for the given temperature, exceeding the metastable limit.
-
Rapid Cooling: Fast cooling does not provide sufficient time for the ordered lattice of a crystal to form.
-
Solution: Ensure the heated flask is well-insulated (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to allow for gradual temperature decrease. Do not place it directly into an ice bath from a high temperature.[12]
-
-
Inappropriate Solvent: The solvent choice may be poor.
-
Solution: Re-evaluate your solvent system. Sometimes, using a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not) can promote crystallization over oiling.[12]
-
Q5: I have a very low or no yield of crystals after cooling. What went wrong?
A poor yield is a frequent issue and can almost always be traced back to the use of excess solvent.[14]
Causality & Solution:
-
Excess Solvent: The primary principle of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may never reach saturation, and the product will remain dissolved even at low temperatures.[14]
-
Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[14] If you have already used too much, you can carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to re-concentrate the solution, then attempt the cooling process again.
-
-
Premature Filtration: Filtering the solution while it is too cool can cause product loss.
-
Solution: Ensure the gravity filtration step (if performed to remove insoluble impurities) is done quickly with a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.
-
Q6: Crystallization won't start, even after the solution has cooled completely. How can I induce it?
The formation of the first crystal, or nucleation, can sometimes be kinetically slow. Several techniques can be used to initiate this process.
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[13]
-
Seeding: If you have a small amount of pure, solid this compound, add a single tiny crystal to the cold, supersaturated solution. This "seed" will act as a template for further crystal growth.[12][13]
-
Anti-Solvent Addition: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes persistently cloudy (turbid). Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to stand. This brings the solution closer to its saturation point.[13]
-
Extended Cooling: Sometimes, simply allowing the flask to sit in an ice bath for a longer period is sufficient.
Q7: My final crystals are colored, but the pure compound should be colorless/white. How do I remove colored impurities?
Colored impurities are often large, polar molecules with extended chromophores.
Causality & Solution:
-
Adsorbable Impurities: These impurities can be effectively removed using activated carbon (charcoal).
-
Solution: After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.[9][15] Crucially, you must then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[9]
-
Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.[15] Using too much carbon can also adsorb your desired product, reducing the yield.
-
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting Decision Tree for Recrystallization.
Experimental Protocols
Protocol 1: Small-Scale Solvent Selection
This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of crude material.[8]
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, toluene, hexane, ethyl acetate) dropwise, up to about 0.5 mL. Agitate the tube.
-
If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[16]
-
-
Heating: For the tubes where the compound did not dissolve at room temperature, gently heat them in a water or sand bath towards the solvent's boiling point.[15]
-
If the compound dissolves completely in the hot solvent, it is a promising candidate.
-
If the compound remains insoluble even when boiling, the solvent is unsuitable.
-
-
Cooling: Take the test tubes containing the now-dissolved compound and allow them to cool slowly to room temperature. Afterwards, place them in an ice bath.
-
Observation: The ideal solvent is one in which the compound was insoluble at room temperature, fully soluble at boiling, and forms a large quantity of crystalline precipitate upon cooling.[7]
Protocol 2: General Recrystallization Workflow
Caption: Standard Recrystallization Workflow.
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil with stirring. Continue adding solvent until the solid just dissolves.[14]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for 2-3 minutes.[15]
-
(Optional) Hot Filtration: If carbon was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.[9]
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.
Safety Precautions
Handling this compound requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Ventilation: Conduct all work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][19]
-
Handling: Avoid contact with skin and eyes.[17] In case of contact, rinse the affected area thoroughly with water and seek medical advice.[17][18]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[19][20]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[19]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 27917-13-1 [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Synthesis and Purification of 5-Chloro-2-methylbenzylamine
Welcome to the Technical Support Center for the synthesis and purification of 5-Chloro-2-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with its synthesis, specifically focusing on the removal of impurities. Our approach is grounded in established chemical principles to ensure the highest purity of your final product.
Understanding the Synthesis: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of 5-chloro-2-methylbenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (commonly ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄).
While this method is robust, the nature of the reactants and intermediates can lead to the formation of several impurities. Achieving a high purity final product, therefore, depends on careful control of the reaction conditions and the implementation of an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: The impurity profile of your crude product can vary depending on the specific reaction conditions. However, the most commonly encountered impurities are:
-
Unreacted 5-chloro-2-methylbenzaldehyde: If the reaction does not go to completion, the starting aldehyde will remain in the crude product.
-
5-chloro-2-methylbenzyl alcohol: This impurity arises from the direct reduction of the starting aldehyde by the reducing agent (e.g., NaBH₄) before imine formation is complete.
-
N,N-bis(5-chloro-2-methylbenzyl)amine (Dimer impurity): This secondary amine is formed when the initially produced this compound reacts with another molecule of the intermediate imine.
-
Borate esters: These are byproducts from the sodium borohydride reduction and are typically removed during the aqueous workup.[1]
Q2: My TLC analysis shows a spot that streaks badly. What is likely causing this and how can I fix it?
A2: Streaking on a silica gel TLC plate is a classic sign of a basic compound, such as an amine. The amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your TLC mobile phase (e.g., 1-2% TEA in your eluent system). This will help to neutralize the acidic sites on the silica and allow for better chromatography.
Q3: Can I purify this compound using standard silica gel column chromatography?
A3: While it is possible, it is often challenging due to the basic nature of the amine, which can lead to the issues described above (streaking, poor separation, and potential product loss on the column). If you choose to use standard silica gel, it is highly recommended to incorporate a basic modifier into your mobile phase, such as 0.5-2% triethylamine. A more effective approach is to use an amine-functionalized silica gel, which is specifically designed to minimize these interactions and provide better peak shapes and separation.[2]
Q4: Is recrystallization a viable method for purifying this compound?
A4: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing less polar impurities. The key is to find a suitable solvent or solvent system in which the desired amine has high solubility at elevated temperatures and low solubility at room temperature or below. It is often beneficial to first convert the amine to its hydrochloride salt, which is typically a more crystalline solid and can be easier to recrystallize.[3]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity of the Final Product After Initial Workup
| Possible Cause | Troubleshooting Strategy | Underlying Principle |
| Incomplete reaction | Monitor the reaction progress by TLC or GC-MS to ensure all the starting aldehyde is consumed before quenching the reaction. | Unreacted starting material is a common impurity that can be difficult to remove later. |
| Side reaction: Aldehyde reduction | Add the reducing agent portion-wise at a controlled temperature (e.g., 0-10 °C) to favor imine formation before significant aldehyde reduction can occur.[4] | The rate of imine formation is temperature-dependent. Keeping the temperature low can help to control the reaction pathway. |
| Side reaction: Dimer formation | Use a molar excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine over the secondary amine. | Le Châtelier's principle: increasing the concentration of one reactant (ammonia) will drive the equilibrium towards the desired product. |
Problem 2: Difficulty in Separating Impurities by Column Chromatography
| Possible Cause | Troubleshooting Strategy | Underlying Principle |
| Co-elution of impurities with the product on silica gel | Option 1: Add a basic modifier. Incorporate 0.5-2% triethylamine into your eluent system.[5] Option 2: Use amine-functionalized silica. This stationary phase is less acidic and allows for better separation of basic compounds.[2] Option 3: Employ reversed-phase chromatography. In reversed-phase, polar compounds elute earlier. Since the desired amine is more polar than some non-polar impurities, this can be an effective separation technique. | Modifying the mobile or stationary phase can significantly alter the retention characteristics of the analytes, leading to improved separation. |
| Product loss on the column | Use a less polar solvent system initially to elute non-polar impurities, then gradually increase the polarity to elute the product. This minimizes the contact time of the amine with the acidic silica. Alternatively, use amine-functionalized silica to reduce irreversible adsorption. | Strong interactions between the basic amine and acidic silica can lead to product loss. |
Experimental Protocols
Protocol 1: Purification by Amine-Functionalized Silica Gel Chromatography
-
Column Packing: Dry pack an appropriate-sized column with amine-functionalized silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Fraction Collection: Collect fractions and analyze them by TLC (using a mobile phase containing triethylamine for better visualization).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Free-Basing (Optional): If the free amine is required, dissolve the purified salt in water and add a base (e.g., NaOH or NaHCO₃) until the solution is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Identification Feature |
| 5-chloro-2-methylbenzaldehyde | C₈H₇ClO | 154.59 | ~213-215 | Carbonyl peak in IR spectrum (~1700 cm⁻¹) |
| 5-chloro-2-methylbenzyl alcohol | C₈H₉ClO | 156.61 | ~230 | Broad O-H stretch in IR spectrum (~3300 cm⁻¹) |
| N,N-bis(5-chloro-2-methylbenzyl)amine | C₁₆H₁₇Cl₂N | 294.22 | >300 | Higher molecular weight peak in mass spectrum |
Visualizations
Diagram 1: General Workflow for Purification of this compound
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Amine Purification by Chromatography
Caption: Troubleshooting logic for purifying amines using column chromatography.
References
Technical Support Center: Optimizing Reaction Yield for 5-Chloro-2-methylbenzylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-methylbenzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions to help you maximize your reaction yields and product purity.
The predominant and most versatile method for synthesizing N-substituted this compound derivatives is the reductive amination of 5-Chloro-2-methylbenzaldehyde. This process involves the formation of an imine intermediate, followed by its reduction to the target amine.[1][2] While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide focuses on troubleshooting and optimizing this critical synthetic pathway.
Section 1: General Workflow for Reductive Amination
Understanding the standard workflow is crucial before troubleshooting specific issues. The process can be visualized as a two-stage, one-pot reaction.
References
Technical Support Center: 5-Chloro-2-methylbenzylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylbenzylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common byproducts encountered in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and minimize unwanted side reactions, thereby improving your reaction efficiency and product purity.
Introduction to the Reactivity of this compound
This compound is a primary benzylamine derivative whose reactivity is governed by the nucleophilic nature of the amino group and the electronic effects of the chloro and methyl substituents on the aromatic ring. The electron-donating methyl group at the ortho position and the electron-withdrawing chloro group at the meta position (relative to the benzylamine moiety) influence the electron density of both the aromatic ring and the benzylic carbon, impacting the course of various reactions.
This guide will focus on three common classes of reactions where byproduct formation is a significant concern:
-
N-Acylation Reactions: Formation of amides.
-
N-Alkylation Reactions: Formation of secondary and tertiary amines.
-
Condensation Reactions (Imine Formation): Reaction with aldehydes and ketones.
Part 1: N-Acylation Reactions - Troubleshooting and FAQs
N-acylation of this compound with acyl chlorides or anhydrides is a fundamental transformation. However, several side reactions can lead to impurities.
Frequently Asked Questions (FAQs) for N-Acylation
Q1: I am seeing a significant amount of a water-soluble byproduct that is not my desired amide. What could it be?
A1: The most common water-soluble byproduct in acylation reactions using acyl chlorides is the corresponding carboxylic acid, formed from the hydrolysis of the acyl chloride.[1][2][3] Acyl chlorides are highly reactive and susceptible to reaction with any trace amounts of water in your solvent or on your glassware.[1][4]
Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of unreacted this compound. What is happening?
A2: This is likely due to the in-situ formation of a salt. The acylation reaction produces one equivalent of hydrochloric acid (HCl) when using an acyl chloride. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is crucial to use a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to scavenge the acid as it is formed.[2]
Q3: I have observed a higher molecular weight byproduct in my mass spectrometry analysis. What could this be?
A3: While less common for primary amines, diacylation can occur, especially if a very reactive acylating agent is used in large excess. This would result in the formation of an N,N-diacyl derivative. However, a more likely scenario for a higher molecular weight species could be the formation of a coupled byproduct, although this is less typical for standard acylations.
Troubleshooting Guide for N-Acylation Byproducts
| Observed Issue | Potential Byproduct | Root Cause | Troubleshooting & Prevention Protocol |
| Low yield, presence of a water-soluble acidic impurity. | Carboxylic Acid | Hydrolysis of the acyl chloride.[1][3] | Protocol 1: Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction, recovery of starting amine. | This compound hydrochloride salt | Insufficient or no base to neutralize the HCl byproduct. | Protocol 2: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to the reaction mixture. For less reactive amines, a stronger base or a slight excess of the base may be beneficial. |
| Complex mixture of products, difficult purification. | Multiple unidentified byproducts | Reaction temperature too high, leading to decomposition. | Protocol 3: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the acylating agent dropwise to control the exotherm. |
Part 2: N-Alkylation Reactions - Troubleshooting and FAQs
N-alkylation of this compound with alkyl halides is a common method for synthesizing secondary and tertiary amines. The primary challenge in this reaction is controlling the extent of alkylation.
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: My reaction is producing a mixture of the desired secondary amine and a significant amount of a higher molecular weight compound. What is the likely byproduct?
A1: The most common byproduct in the alkylation of a primary amine is the corresponding tertiary amine, resulting from over-alkylation.[5] The initially formed secondary amine can compete with the starting primary amine for the alkylating agent.
Q2: How can I favor the formation of the mono-alkylated product?
A2: To favor mono-alkylation, it is generally recommended to use a large excess of the primary amine relative to the alkylating agent. This ensures that the alkylating agent is more likely to react with the more abundant primary amine rather than the newly formed secondary amine.
Q3: Are there alternative methods to minimize over-alkylation?
A3: Yes, reductive amination is an excellent alternative for the controlled synthesis of secondary amines.[5][6][7] This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. Since the imine of a primary amine is readily formed, this method offers high selectivity for the mono-alkylated product.[5]
Troubleshooting Guide for N-Alkylation Byproducts
| Observed Issue | Potential Byproduct | Root Cause | Troubleshooting & Prevention Protocol |
| Mixture of secondary and tertiary amines. | N,N-dialkylated-5-chloro-2-methylbenzylamine | Over-alkylation of the desired secondary amine.[5] | Protocol 4: Use a significant excess (3-5 equivalents) of this compound relative to the alkyl halide. Add the alkyl halide slowly to the amine solution. |
| Low conversion of the starting material. | Unreacted this compound | Insufficient reactivity of the alkylating agent or inadequate base. | Protocol 5: Use a more reactive alkylating agent (e.g., iodide instead of chloride). Ensure a suitable base is present to neutralize the acid generated. For less reactive halides, heating the reaction may be necessary. |
Part 3: Condensation Reactions (Imine Formation) - Troubleshooting and FAQs
The reaction of this compound with aldehydes or ketones forms an imine (Schiff base). This reaction is reversible and can be prone to side reactions if not properly controlled.
Frequently Asked Questions (FAQs) for Imine Formation
Q1: My imine formation reaction is not going to completion, and I have a mixture of starting materials and product. How can I drive the reaction forward?
A1: Imine formation is an equilibrium process that liberates water.[8][9] To drive the reaction to completion, water must be removed from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or performing the reaction in a solvent that azeotropically removes water.
Q2: The reaction is very slow. What can I do to speed it up?
A2: The reaction is typically acid-catalyzed.[8][9] Adding a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, can significantly increase the reaction rate. However, the pH must be carefully controlled; too much acid will protonate the amine, making it non-nucleophilic.[8]
Q3: I am observing byproducts other than the expected imine. What could they be?
A3: If the aldehyde or ketone has enolizable protons, side reactions such as aldol condensation can occur, especially under basic or strongly acidic conditions. If the reaction is heated for a prolonged period, decomposition of the starting materials or the product imine can also lead to a complex mixture.
Troubleshooting Guide for Imine Formation Byproducts
| Observed Issue | Potential Byproduct | Root Cause | Troubleshooting & Prevention Protocol |
| Incomplete reaction, presence of starting materials. | Unreacted starting materials | Equilibrium not shifted towards the product.[9] | Protocol 6: Remove water from the reaction using a Dean-Stark trap or molecular sieves. |
| Slow reaction rate. | - | Lack of catalysis. | Protocol 7: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid). Optimize the pH of the reaction mixture (often in the range of 4-6). |
| Formation of colored impurities or a complex mixture. | Aldol condensation products, decomposition products | Non-optimal reaction conditions (e.g., strong base, high temperature). | Protocol 8: Use mild reaction conditions. Avoid strong acids or bases unless necessary for a specific substrate. Monitor the reaction progress by TLC to avoid prolonged heating. |
Visualizing Reaction Pathways
Workflow for Minimizing Byproducts in N-Acylation
Caption: Workflow for N-acylation with byproduct prevention.
Decision Tree for N-Alkylation Strategy
Caption: Decision tree for choosing an N-alkylation method.
References
- 1. youtube.com [youtube.com]
- 2. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 3. savemyexams.com [savemyexams.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Thermal Decomposition of Benzylamines
Welcome to the technical support center for managing the thermal decomposition of benzylamines. This guide is designed for researchers, chemists, and drug development professionals who utilize benzylamine and its derivatives in their work. Benzylamines are versatile reagents and crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1] However, their inherent thermal instability can lead to significant challenges, including yield loss, impurity generation, and safety hazards.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to anticipate, diagnose, and manage thermal decomposition effectively, ensuring the integrity and safety of your experiments.
Part 1: Understanding the Challenge: Benzylamine Thermal Instability
This section addresses the fundamental principles governing the thermal decomposition of benzylamines. Understanding the "why" is the first step toward developing effective control strategies.
FAQ 1: What is thermal decomposition, and why are benzylamines particularly susceptible?
Answer: Thermal decomposition is a chemical breakdown process induced by heat. For benzylamines, the primary point of failure is the carbon-nitrogen (C-N) bond connecting the benzyl group to the amine.[2][3] This bond has a dissociation energy that is low enough to be overcome at elevated temperatures commonly used in organic synthesis.
The core mechanism involves the homolytic cleavage of the C-N bond to form a benzyl radical and an amino radical (•NH2).[2]
C₆H₅CH₂NH₂ → C₆H₅CH₂• + •NH₂ [2]
Once formed, these highly reactive radicals can participate in a cascade of secondary reactions. For instance, two benzyl radicals can combine to form dibenzyl, a common impurity.[2] The amino radicals can abstract hydrogen from other molecules, leading to the formation of ammonia.[2] The susceptibility of a specific benzylamine derivative depends on its molecular structure, with substituents on the aromatic ring or the nitrogen atom influencing the C-N bond strength.
FAQ 2: What are the common decomposition products of benzylamines, and what are their safety implications?
Answer: The products of benzylamine decomposition can be complex and vary with conditions, but several common species are consistently observed.
| Decomposition Product | Formation Pathway | Analytical Signature & Safety Concerns |
| Dibenzyl | Dimerization of two benzyl radicals.[2] | Often observed in GC-MS. Not acutely toxic but represents a significant impurity and yield loss. |
| Ammonia (NH₃) | Hydrogen abstraction by the amino radical.[2] | Can be detected by odor or appropriate sensors. Corrosive and toxic upon inhalation. Can cause significant pressure buildup in sealed vessels.[4] |
| Toluene | Hydrogen abstraction by the benzyl radical, often from a solvent.[5] | Common peak in GC analysis. Flammable liquid with inhalation toxicity. |
| Imines (e.g., N-Benzylidenebenzylamine) | Can form from the reaction of benzylamine with benzaldehyde (an oxidation product).[6] | May appear as unexpected peaks in HPLC or GC-MS. Can contribute to product discoloration (yellowing).[7][8] |
| Benzaldehyde | Oxidation of benzylamine or decomposition of intermediates.[9] | Distinct almond-like odor. Can react further to form other impurities. |
| Hydrogen (H₂) | Can be formed in small quantities from secondary radical reactions.[2] | Flammable gas. Contributes to pressure buildup in closed systems. |
Safety is paramount. The generation of gaseous products like ammonia and hydrogen can lead to dangerous pressure increases in sealed reactors, creating a risk of explosion.[10] Many decomposition products are also toxic or flammable, posing direct hazards to personnel.[4]
FAQ 3: What key factors influence the rate of benzylamine decomposition?
Answer: The stability of a benzylamine is not an intrinsic constant; it is highly dependent on the experimental environment.
-
Temperature: This is the most critical factor. The rate of decomposition increases exponentially with temperature. Studies have shown that while benzylamine is relatively stable at moderate temperatures, decomposition becomes significant at temperatures exceeding 300°C, and rapid in the 650-800°C range.[2] Runaway reactions can occur where the heat generated by the exothermic decomposition accelerates the reaction rate, leading to a rapid increase in temperature and pressure.[10]
-
Atmosphere: The presence of oxygen can significantly accelerate degradation. Oxygen can promote oxidative pathways, leading to the formation of benzaldehyde and corresponding imines, often accompanied by discoloration.[8] Performing reactions and storing benzylamines under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice.
-
Presence of Impurities/Catalysts: Certain metals or acidic/basic impurities can catalyze decomposition pathways. It is crucial to use high-purity reagents and ensure reactor cleanliness.
-
Molecular Structure: The substitution pattern on the benzylamine can influence stability. For instance, studies on N-methylbenzylamine and N,N-dimethylbenzylamine show different decomposition energies and pathways.[10][11] Electron-donating or withdrawing groups on the aromatic ring can alter the C-N bond dissociation energy.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides structured guidance for diagnosing and resolving common problems encountered in the lab where benzylamine decomposition may be the root cause.
Scenario 1: Unexpected Impurities in a Reaction Mixture
Q: I'm seeing unexpected peaks in my HPLC/GC-MS analysis after a reaction involving a benzylamine. Could this be thermal decomposition?
A: It is highly probable. Unexpected peaks, especially those corresponding to the molecular weights of known decomposition products like dibenzyl, are a classic sign of thermal degradation. Follow this diagnostic workflow to confirm:
Scenario 2: Poor Yield or Inconsistent Results
Q: My reaction yield is lower than expected and varies between batches. How can I determine if benzylamine decomposition is the cause?
A: Inconsistent yield is often a symptom of a process that is sensitive to minor variations in conditions, with thermal decomposition being a prime suspect. The key is to quantify the stability of your benzylamine under your specific reaction conditions.
Protocol 1: Isothermal Stress Test
This protocol helps determine the rate of decomposition of your benzylamine at your target reaction temperature.
Objective: To quantify the percentage of benzylamine that decomposes over time at a fixed temperature.
Materials:
-
Your benzylamine starting material
-
Reaction solvent
-
Internal standard (a stable, non-reactive compound for chromatographic quantification)
-
Heating block or oil bath with accurate temperature control
-
Small reaction vials with inert atmosphere capability (e.g., septum-capped vials)
-
GC or HPLC for analysis
Procedure:
-
Prepare Stock Solution: Create a solution of your benzylamine and a known concentration of an internal standard in the reaction solvent.
-
Aliquot Samples: Dispense the stock solution into several reaction vials.
-
Inert Atmosphere: Purge each vial with nitrogen or argon and seal tightly.
-
Time Zero Sample (T=0): Immediately analyze one vial to get the initial ratio of benzylamine to the internal standard.
-
Incubate: Place the remaining vials in the heating block set to your reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), remove a vial, cool it rapidly to quench any further decomposition, and analyze it by GC or HPLC.
-
Quantify: Calculate the percentage of remaining benzylamine at each time point relative to the T=0 sample, using the internal standard to correct for any volume or injection variations.
Data Interpretation: Plot the percentage of remaining benzylamine against time. A steep decline indicates significant thermal instability.
| Time (hours) | Temperature (°C) | % Benzylamine Remaining | Observations (e.g., color change) |
| 0 | 120 | 100% | Colorless |
| 1 | 120 | 95% | Colorless |
| 2 | 120 | 88% | Faint yellow |
| 4 | 120 | 75% | Yellow |
| 8 | 120 | 55% | Yellow-Brown |
If you observe significant degradation (>5-10%) over your typical reaction time, decomposition is a likely contributor to your low and inconsistent yields.
Scenario 3: Discoloration or Pressure Buildup
Q: My benzylamine sample has turned yellow/brown during storage, or I'm observing pressure buildup in my reactor. What's happening?
A: Discoloration and pressure buildup are strong indicators of decomposition.
-
Discoloration: The yellow or brown color is often due to the formation of conjugated imines and other polymeric byproducts resulting from oxidation and subsequent condensation reactions.[7][8] This is a clear sign that the benzylamine has been exposed to oxygen and/or light.
-
Pressure Buildup: This is a serious safety concern caused by the formation of gaseous byproducts, primarily ammonia and potentially hydrogen.[2][10] It indicates that the temperature of the material has risen to a point where the C-N bond cleavage is occurring at a significant rate.
Immediate Actions:
-
Safety First: If you observe unexpected pressure buildup, treat it as a potential runaway reaction. Alert personnel, ensure proper ventilation, and if safe to do so, implement cooling procedures. Do not open a hot, pressurized vessel.
-
Storage Review: For discolored samples, review your storage procedures. Benzylamines should be stored in airtight, amber glass bottles under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[7]
Part 3: Protocols and Best Practices for Mitigation
Proactive management is key to avoiding the issues outlined above. This section provides detailed protocols and best practices for working with and storing benzylamines.
Protocol 2: Analytical Monitoring of Benzylamine Decomposition
Objective: To establish a reliable analytical method for separating and identifying benzylamine and its key thermal degradants. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often preferred.[12]
Instrumentation:
-
HPLC with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column.
Method Parameters (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes. This will elute the polar benzylamine first, followed by less polar degradants like dibenzyl.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: 254 nm
Workflow:
-
Method Development: Inject standards of pure benzylamine, toluene, and benzaldehyde to determine their retention times. If available, inject a dibenzyl standard.
-
Forced Degradation: To confirm the method's stability-indicating properties, intentionally degrade a sample of benzylamine by heating it in the presence of air.
-
Analysis: Analyze the degraded sample. The resulting chromatogram should show a decrease in the benzylamine peak and the appearance of new peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the benzylamine peak in stressed samples to ensure no degradants are co-eluting.
-
Mass Spectrometry Confirmation: If coupled with a mass spectrometer (LC-MS), confirm the identity of the degradation product peaks by their mass-to-charge ratio.[13]
Best Practices for Storage and Handling
-
Procurement: Purchase benzylamines in the smallest practical quantity for your needs to avoid long-term storage. Request a certificate of analysis to ensure initial purity.
-
Inert Atmosphere: Always handle and store benzylamines under an inert atmosphere. Use techniques like a nitrogen blanket or Schlenk line for transfers. Exposure to air and CO₂ can lead to oxidation and the formation of carbonate salts.[6][8]
-
Temperature Control: Store in a cool environment, away from heat sources. For reactions, use the lowest effective temperature and ensure precise temperature control to avoid hotspots.
-
Material Compatibility: Store in appropriate containers (amber glass is preferred). Be aware that benzylamines can attack some plastics.[4]
-
First-In, First-Out: Use older stock first to minimize the effects of slow degradation over time. If a bottle appears discolored or contains solids, it is best to test its purity before use or dispose of it appropriately.
By implementing these diagnostic tools, protocols, and best practices, you can significantly mitigate the risks associated with benzylamine decomposition, leading to more reliable, reproducible, and safer scientific outcomes.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 7. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. aidic.it [aidic.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. ijmr.net.in [ijmr.net.in]
preventing dehalogenation in 5-Chloro-2-methylbenzylamine reactions
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is dedicated to a frequent and frustrating issue encountered when working with 5-Chloro-2-methylbenzylamine : the unwanted cleavage of the C-Cl bond, leading to dehalogenated byproducts. We will explore the mechanistic underpinnings of this side reaction and provide a systematic, evidence-based approach to its prevention.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 2-methylbenzylamine in my reaction crude. What is causing this dehalogenation?
A: The formation of 2-methylbenzylamine is a classic sign of a dehalogenation side reaction, which competes with your desired transformation (e.g., Buchwald-Hartwig amination, Suzuki coupling). This unwanted reaction, often termed hydrodehalogenation or reductive dehalogenation, occurs within the catalytic cycle of your transition metal catalyst, most commonly palladium.
There are two primary mechanistic pathways for this side reaction:
-
Reaction with a Hydride Source: A palladium-hydride species (LₙPd-H) can form in your reaction mixture. This species can then undergo reductive elimination with the aryl chloride intermediate to produce the dehalogenated arene and regenerate the active catalyst. Common hydride sources include protic solvents (like alcohols), water, or even certain bases and additives.
-
Protonolysis: The key Ar-Pd(II)-X intermediate can react with a proton source in the reaction mixture, leading to the cleavage of the C-Pd bond and formation of the dehalogenated product.
The fundamental challenge is that the catalytic cycle for dehalogenation shares common intermediates with the desired cross-coupling cycle. Your goal is to choose conditions that kinetically favor the desired product-forming step (transmetalation and reductive elimination of the coupled product) over the pathways leading to dehalogenation.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Troubleshooting and Optimization Guide
Q2: I suspect my catalyst system is the problem. How do I choose the right palladium source and ligand to minimize dehalogenation?
A: Your intuition is correct; the catalyst system is the most critical variable. The ligand, in particular, dictates the stability and reactivity of the palladium intermediates.
Expertise & Experience: The key is to select a ligand that accelerates the desired reductive elimination step to outcompete the dehalogenation pathway. For aryl chlorides like this compound, this generally means using bulky and electron-rich ligands. These ligands promote the formation of a stable, three-coordinate palladium complex that is poised for reductive elimination of the desired product.
Recommendations:
-
Switch to Bulky, Electron-Rich Ligands: Move away from less bulky ligands like PPh₃ or P(o-tol)₃. Instead, employ modern biarylphosphine ligands (Buchwald ligands) or bulky alkylphosphine ligands.
-
Use Pre-formed Catalysts (Precatalysts): Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, use a well-defined precatalyst. Precatalysts (e.g., XPhos Pd G3/G4) ensure the formation of a clean, active L-Pd(0) species, avoiding side reactions that can occur during catalyst activation.
| Ligand / Catalyst Class | Specific Examples | Key Characteristics | Dehalogenation Risk |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Less bulky, less electron-donating | High |
| Bulky Alkylphosphines | P(t-Bu)₃, P(Cy)₃ | Very bulky and electron-rich | Moderate to Low |
| Biarylphosphines (Buchwald) | XPhos, SPhos, RuPhos | Bulky, electron-rich, promotes reductive elimination | Low |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable complexes | Low |
| Precatalysts | XPhos Pd G3/G4, SPhos Pd G3 | Air-stable, efficient generation of active Pd(0) | Very Low |
Q3: Can the base be a hidden culprit? Which base should I be using?
A: Absolutely. The choice and strength of the base are critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can actively promote dehalogenation. This can happen by generating hydride sources or by directly participating in protonolysis pathways.
Expertise & Experience: A common mistake is to use an excessively strong base when a milder one would suffice. For C-Cl bond activation, a stronger base is often needed compared to C-Br or C-I, but there is a fine balance. Weaker inorganic bases are generally much safer in terms of minimizing dehalogenation.
Recommendations:
-
Avoid Strong Alkoxide Bases: If you are using NaOt-Bu or KOt-Bu and observing dehalogenation, this should be the first component you change.
-
Opt for Weaker Inorganic Bases: Carbonate and phosphate bases are excellent alternatives. They are typically strong enough to facilitate the catalytic cycle but are far less likely to promote dehalogenation.
| Base | Typical Strength | Common Use Case | Dehalogenation Risk |
| Sodium tert-butoxide (NaOt-Bu) | Very Strong | Buchwald-Hartwig Amination | High |
| Potassium Carbonate (K₂CO₃) | Moderate | Suzuki, Heck | Low |
| Cesium Carbonate (Cs₂CO₃) | Moderate-Strong | Suzuki, Buchwald-Hartwig | Low |
| Potassium Phosphate (K₃PO₄) | Moderate-Strong | Suzuki | Very Low |
Q4: My reaction uses methanol as a solvent. Could this be contributing to the dehalogenation?
A: Yes, this is highly likely. Protic solvents, especially alcohols like methanol or isopropanol, are known hydride donors in palladium-catalyzed reactions and can be a direct source of the hydrogen atom in your dehalogenated byproduct.
Expertise & Experience: The solvent is not just a medium for the reaction; it is an active participant. Switching to an aprotic solvent is one of the most effective changes you can make to suppress hydrodehalogenation.
Recommendations:
-
Use Aprotic Solvents: Solvents like toluene, dioxane, THF, or CPME do not have acidic protons and are much less likely to act as hydride donors.
-
Ensure Anhydrous Conditions: Water can also be a proton source. While some cross-coupling reactions benefit from a small amount of water (especially Suzuki couplings with phosphate bases), excessive water can be detrimental. Always use dry solvents and ensure your glassware is properly dried, especially if you are observing significant dehalogenation.
Systematic Troubleshooting Workflow
When faced with significant dehalogenation of this compound, a structured approach is more effective than random screening. The following workflow guides you through the most impactful changes first.
Caption: A step-by-step decision tree for troubleshooting dehalogenation.
Validated Experimental Protocol
Protocol: Low-Dehalogenation Buchwald-Hartwig Amination of this compound
This protocol incorporates the best practices discussed above to minimize the risk of dehalogenation. It utilizes a modern precatalyst, a mild base, and an aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the amine coupling partner, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst followed by the anhydrous toluene.
-
Degassing (Optional but Recommended): For maximum rigor, sparge the resulting suspension with Argon for 5-10 minutes.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is often complete within 4-12 hours. Avoid unnecessarily long reaction times.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard column chromatography on silica gel.
This systematic approach, grounded in a mechanistic understanding of the competing reaction pathways, will empower you to successfully utilize this compound in your synthetic endeavors while minimizing the formation of unwanted dehalogenated byproducts.
Technical Support Center: Navigating the Scale-Up of 5-Chloro-2-methylbenzylamine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzylamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the challenges and solutions associated with scaling up the production of this key chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
Introduction: The Scale-Up Challenge
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. While several synthetic routes are viable at the lab scale, transitioning to pilot or industrial-scale production introduces a host of challenges. These often include maintaining high yield and purity, managing reaction exotherms, controlling impurity profiles, and ensuring a safe and robust process. This guide will address these critical aspects in a practical, question-and-answer format.
Primary Synthetic Route: A High-Level Overview
The most common and industrially viable route to this compound is the reduction of 5-Chloro-2-methylbenzonitrile. This transformation, while straightforward in principle, requires careful control of reaction parameters to avoid side reactions and ensure a high-quality product.
Caption: Primary synthesis of this compound and potential side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up process.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Causality: In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to maintain uniform temperature and mixing.
-
Troubleshooting Steps:
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Mixing Efficiency: Inadequate agitation can lead to localized "hot spots" or areas of high substrate concentration, promoting side reactions.
-
Solution: Evaluate your impeller design and agitation speed. A computational fluid dynamics (CFD) model can be invaluable for optimizing mixing in your specific reactor geometry.
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-
Heat Transfer: Exothermic reductions (especially catalytic hydrogenations) can be difficult to control on a larger scale. If the reaction temperature rises uncontrollably, byproduct formation increases.
-
Solution: Implement a more robust cooling system. Consider adding the reducing agent or substrate at a slower, controlled rate to manage the heat evolution.
-
-
Reagent Purity: Impurities in starting materials or solvents that were negligible at a small scale can have a significant impact on a larger run, potentially poisoning the catalyst or participating in side reactions.
-
Solution: Re-qualify all raw materials at the new scale. Pay close attention to water content, which can interfere with many reducing agents.
-
-
Q2: I am observing significant amounts of dibenzylamine and other secondary amine impurities in my final product. How can I prevent this?
The formation of secondary amines is a common issue in reductive amination processes and can occur during nitrile reduction if not properly controlled.[1][2]
-
Causality: The newly formed primary amine product can react with the intermediate imine (formed during the reduction of the nitrile) to generate a secondary amine after further reduction. This is especially problematic in catalytic hydrogenations.
-
Troubleshooting Steps:
-
Ammonia Addition: Conducting the reduction in the presence of a large excess of ammonia can suppress the formation of secondary amines by shifting the equilibrium to favor the reaction of the intermediate imine with ammonia rather than the product amine.
-
Catalyst Choice: Some catalysts are more prone to promoting secondary amine formation.
-
Solution: Screen different catalysts. For example, while Raney Nickel is effective, a palladium on carbon (Pd/C) or a rhodium catalyst might offer better selectivity under your conditions.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of secondary amine formation.
-
Solution: Optimize the reaction temperature and monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed.
-
-
Q3: My final product has a persistent color, and I'm struggling to remove it through crystallization. What are these colored impurities and how can I get rid of them?
Colored impurities are often high-molecular-weight byproducts or degradation products.
-
Causality: These can arise from oxidation of the amine product or side reactions involving impurities in the starting materials.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the electron-rich benzylamine.
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[3][4]
-
Protocol: During the work-up, after the initial extraction and before crystallization, dissolve the crude product in a suitable solvent. Add a small amount (e.g., 1-5% w/w) of activated carbon and stir for a short period (e.g., 30-60 minutes) at a slightly elevated temperature. Filter the hot solution through a pad of celite to remove the carbon before proceeding to crystallization.
-
-
Purification Method: If crystallization alone is insufficient, consider a distillation under reduced pressure. This compound has a relatively high boiling point, so a good vacuum is essential to prevent thermal degradation.
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Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the scale-up of a catalytic hydrogenation for this synthesis?
A: For catalytic hydrogenation, the most critical parameters are:
-
Hydrogen Pressure: Directly influences the reaction rate.
-
Temperature: Affects both reaction rate and selectivity. Runaway reactions are a major safety concern.
-
Catalyst Loading & Activity: Must be sufficient for complete conversion in a reasonable time but not so high as to be uneconomical or promote over-reduction.
-
Agitation Rate: Crucial for ensuring good gas-liquid-solid mixing to overcome mass transfer limitations.
Q: Which analytical techniques are recommended for in-process control and final product release?
A: A combination of techniques is ideal:
-
In-Process Control (IPC):
-
HPLC or GC: To monitor the disappearance of the starting nitrile and the appearance of the product amine. This is the most common and reliable method.[3]
-
-
Final Product Release:
-
HPLC/GC: For purity assay and quantification of impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.
-
Karl Fischer Titration: To determine water content.
-
Q: What are the primary safety concerns when handling this synthesis at scale?
A:
-
Hydrogen Gas (for catalytic hydrogenation): Highly flammable and explosive. Requires specialized equipment (e.g., high-pressure reactors) and proper grounding to prevent static discharge.
-
Flammable Solvents: Solvents like methanol, ethanol, or THF are often used and pose a fire risk.
-
Pyrophoric Catalysts: Some catalysts, like Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry. They must be handled as a slurry or under an inert atmosphere.
-
Product Hazards: this compound itself can cause skin and eye irritation or damage. Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[5]
Experimental Protocols & Data
Protocol: Reduction of 5-Chloro-2-methylbenzonitrile via Catalytic Hydrogenation
This protocol is a representative example and must be optimized for your specific equipment and scale.
Caption: Workflow for catalytic hydrogenation of 5-Chloro-2-methylbenzonitrile.
Step-by-Step Methodology:
-
Reactor Setup: A suitable high-pressure reactor is rendered inert by purging with nitrogen.
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Charging: The solvent (e.g., methanol or ethanol), 5-Chloro-2-methylbenzonitrile, and the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel, handled as a water-wet slurry for safety) are charged to the reactor.
-
Reaction: The reactor is sealed and purged several times with hydrogen gas before being pressurized to the target pressure (e.g., 50-100 psi). The mixture is heated (e.g., 40-60 °C) with vigorous agitation. The reaction is monitored by observing the rate of hydrogen uptake and by taking samples for in-process analysis (e.g., GC or HPLC).
-
Filtration: Once the reaction is complete, the reactor is cooled, the hydrogen is vented, and the system is purged with nitrogen. The catalyst is removed by filtering the reaction mixture through a bed of celite. The filter cake should be washed with additional solvent and must not be allowed to dry to prevent fire.
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Work-up & Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude amine can then be purified by vacuum distillation or by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).
Table 1: Impact of Key Parameters on Synthesis
| Parameter | Low Setting | High Setting | Impact on Yield | Impact on Purity | Recommended Action |
| Temperature | Slower reaction rate | Faster rate, potential for more byproducts | Optimum exists | Decreases at high temp. | Optimize for balance of rate and selectivity (e.g., 40-60 °C) |
| H₂ Pressure | Slower reaction rate | Faster reaction rate | Increases with pressure up to a point | Generally minor impact unless very high | Optimize based on equipment capability and reaction rate (e.g., 50-100 psi) |
| Catalyst Loading | Incomplete conversion | Faster rate, cost increase | Increases with loading | Can decrease if over-reduction occurs | Use lowest loading that gives full conversion in a reasonable time |
| Agitation Speed | Mass transfer limited, slow rate | Good mixing, faster rate | Increases with speed | Improves by ensuring homogeneity | Use highest safe agitation speed for the reactor |
References
Technical Support Center: Improving Selectivity in Reactions with 5-Chloro-2-methylbenzylamine
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving selectivity in reactions involving 5-Chloro-2-methylbenzylamine. This guide is structured to address common challenges and provide practical, field-proven solutions to enhance the efficiency and predictability of your synthetic routes.
Understanding the Reactivity of this compound
This compound is a versatile primary amine building block.[1][2] Its reactivity is primarily dictated by the nucleophilic amino group (-NH₂) and the substituted aromatic ring. The presence of a chloro group at the 5-position and a methyl group at the 2-position introduces electronic and steric factors that can influence reaction outcomes. Understanding these nuances is key to controlling selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenges revolve around achieving selective mono-substitution at the amine, preventing side reactions on the aromatic ring, and managing the compound's reactivity. Key issues include over-alkylation to form tertiary amines, competing acylation at both N-H bonds, and potential for side reactions during cross-coupling reactions.
Q2: How can I favor mono-N-alkylation over di-N-alkylation?
A2: Controlling stoichiometry by using a slight excess of the amine is a common strategy.[3] Additionally, employing bulkier alkylating agents or protecting the amine with a group like Boc (tert-butyloxycarbonyl) can effectively prevent over-alkylation.[1][4]
Q3: Is it necessary to protect the amine group for all reactions?
A3: Not always, but it is highly recommended for reactions where the amine's nucleophilicity can lead to side products or interfere with the desired transformation. For instance, in palladium-catalyzed cross-coupling reactions, protecting the amine can prevent catalyst inhibition and unwanted C-N bond formation.[5]
Q4: What are the best practices for purifying products derived from this compound?
A4: Purification typically involves standard techniques like column chromatography or recrystallization. For basic amine products, it is often beneficial to use a silica gel column treated with a small amount of a basic modifier, such as triethylamine, in the eluent to prevent streaking and improve separation. Aqueous workups to remove inorganic salts are also a critical first step.[6]
Troubleshooting Guide: N-Acylation Reactions
N-acylation is a fundamental transformation for converting the primary amine of this compound into an amide.[7] However, achieving high yields of the desired mono-acylated product can be challenging.
Problem 1: Low Yield of the Mono-Acylated Product
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Possible Cause: Incomplete reaction or formation of the di-acylated byproduct. The initially formed secondary amide can be further acylated, especially with highly reactive acylating agents like acyl chlorides.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the acylating agent.
-
Slow Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the acylation.[8]
-
Problem 2: Formation of Unidentified Byproducts
-
Possible Cause: Side reactions involving the aromatic ring or impurities in the starting materials.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purify Starting Materials: Ensure the purity of this compound and the acylating agent before use.
-
Characterize Byproducts: If possible, isolate and characterize the byproducts using techniques like NMR and mass spectrometry to understand the side reaction pathway. Representative NMR data for a similar N-acylated benzylamine can provide a reference for expected shifts.[9]
-
Representative Protocol for N-Acetylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acyl chloride or anhydride | High reactivity for efficient conversion. |
| Base | DIPEA or Triethylamine | Neutralizes HCl byproduct without competing.[8] |
| Solvent | Anhydrous CH₂Cl₂ or THF | Aprotic solvents to prevent hydrolysis of the acylating agent. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
Troubleshooting Guide: N-Alkylation Reactions
Selective mono-N-alkylation of primary amines is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines.[3]
Problem: Formation of a Mixture of Mono- and Di-Alkylated Products
-
Possible Cause: The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Solution:
-
Use of Excess Amine: Employing a larger excess of this compound can statistically favor mono-alkylation.
-
Protecting Group Strategy: The most robust method is to use a protecting group. The amine can be protected, for example, with a Boc group, followed by alkylation and then deprotection. This ensures selective mono-alkylation.[4][10]
-
Reductive Amination: This is an alternative to direct alkylation with alkyl halides. Reacting the amine with an aldehyde or ketone to form an imine, followed by reduction, is a highly effective method for synthesizing secondary amines.[6]
-
Workflow for Selective Mono-N-Alkylation using a Boc Protecting Group
Caption: Workflow for selective mono-N-alkylation.
Representative Protocol for Boc Protection
-
Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water.[1]
-
Add sodium bicarbonate (2.0 equiv.) and stir until dissolved.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After completion, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the Boc-protected amine, which can often be used in the next step without further purification.
| Parameter | Recommendation | Rationale |
| Protecting Agent | (Boc)₂O | Forms a stable carbamate that is easily removed under acidic conditions.[2] |
| Base | NaHCO₃ or NaOH | Facilitates the reaction of the amine with (Boc)₂O.[1] |
| Solvent | Dioxane/Water or THF | Allows for good solubility of both the amine and the reagents. |
| Deprotection | TFA in CH₂Cl₂ or HCl in Dioxane | Efficiently and cleanly removes the Boc group.[11] |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituted aromatic ring of this compound allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form new C-C and C-N bonds.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Possible Cause: Catalyst deactivation, inappropriate base, or poor choice of ligand. The amino group can coordinate to the palladium center and inhibit catalysis.
-
Solution:
-
Protect the Amine: Protect the amine group (e.g., with a Boc group) to prevent interference with the palladium catalyst.
-
Ligand and Catalyst Screening: The choice of ligand is crucial. For aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.[12][13]
-
Base Selection: The base plays a critical role in the transmetalation step. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[6]
-
Problem 2: Side Reactions in Buchwald-Hartwig Amination
-
Possible Cause: Competing reactions such as hydrodehalogenation (reduction of the aryl chloride) or formation of undesired byproducts from ligand degradation.
-
Solution:
-
Optimize Ligand and Base: The combination of a suitable palladium precatalyst, a bulky biarylphosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) is key to a successful Buchwald-Hartwig amination.[4][14]
-
Inert Conditions: Rigorously exclude oxygen from the reaction, as it can lead to catalyst deactivation and side reactions.
-
Amine Protection: If the coupling partner is a primary amine, protecting the amine on the this compound starting material can prevent self-coupling or other unwanted reactions.
-
Decision Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Decision-making flowchart for troubleshooting Suzuki coupling.
Representative Catalyst Systems for Cross-Coupling of Aryl Chlorides
The following table provides examples of catalyst systems that have proven effective for the cross-coupling of challenging aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Palladium Source | Ligand | Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene/Water, Dioxane |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane |
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
Technical Support Center: Work-Up Procedures for 5-Chloro-2-methylbenzylamine Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the work-up and purification of reactions involving 5-Chloro-2-methylbenzylamine. Drawing upon established chemical principles and field-proven insights, this document aims to be a self-validating system for troubleshooting and optimizing your experimental outcomes.
Introduction to this compound
This compound is a substituted benzylamine commonly employed as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a primary amine and a chlorinated aromatic ring, dictates its reactivity and physical properties. The amine group imparts basicity, allowing for the formation of salts with acids, a key characteristic exploited during extractive work-ups.[1] Depending on its purity, it can present as a colorless to pale yellow liquid or a solid.[1]
| Property | Value | Source |
| CAS Number | 27917-13-1 | [2][3] |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Basicity (pKa of conjugate acid) | Similar to benzylamine (pKa ≈ 9.3) | General chemical knowledge |
Part 1: Frequently Asked Questions (FAQs) about Work-Up Procedures
This section addresses common questions and challenges encountered during the work-up of reactions involving this compound, whether it is a starting material or a product.
Q1: My reaction is complete. What is the general strategy for isolating my product?
A general work-up strategy for reactions involving amines involves a series of extractions to separate the desired product from unreacted starting materials, reagents, and byproducts.[4] The basic nature of the amine allows for its separation from neutral or acidic compounds by manipulating the pH of the aqueous phase during a liquid-liquid extraction.
A typical workflow is as follows:
-
Quench the reaction: Neutralize any reactive reagents. The quenching agent will depend on the specific reaction chemistry.
-
Dilute with an organic solvent: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and other organic components.
-
Aqueous Washes:
-
Acid Wash (e.g., dilute HCl): If your product is neutral and you need to remove unreacted this compound, an acid wash will protonate the amine, rendering it water-soluble and drawing it into the aqueous layer.
-
Base Wash (e.g., saturated NaHCO₃ or dilute NaOH): If your product is the amine and you need to remove acidic starting materials or byproducts, a basic wash will deprotonate the acids, making them soluble in the aqueous phase.[5]
-
Brine Wash (saturated NaCl solution): This wash helps to remove residual water from the organic layer and aids in breaking up emulsions.[6]
-
-
Drying the Organic Layer: Use an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove dissolved water.[7]
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[4][7]
-
Purification: The crude product can then be purified by techniques such as recrystallization or column chromatography.[5][8]
Q2: I've performed an amide coupling between this compound and a carboxylic acid. How should I work up this reaction?
For a typical amide coupling reaction (e.g., using a carbodiimide like EDC with HOBt), the work-up aims to remove the urea byproduct, unreacted starting materials, and coupling agents.
Here is a standard procedure:
-
Quench: If necessary, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash with dilute acid (e.g., 1M HCl): This step will remove any unreacted this compound. Your newly formed amide product should remain in the organic layer.
-
Wash with saturated sodium bicarbonate (NaHCO₃) solution: This will remove unreacted carboxylic acid and acidic byproducts like HOBt.[5] The urea byproduct from EDC is often soluble in both organic and aqueous phases, making its complete removal by extraction challenging.
-
Wash with brine: To remove residual water.[6]
-
Dry, filter, and concentrate: As described in Q1.
-
Purify: The crude product, which may still contain the urea byproduct, can be purified by flash column chromatography or recrystallization.
Q3: I'm struggling with an emulsion during my liquid-liquid extraction. What can I do?
Emulsions are a common problem when working up reactions containing amines or salts. Here are several techniques to break them:
-
Add brine: The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Add more solvent: Diluting with either the organic or aqueous solvent can sometimes resolve the issue.
-
Change the solvent: If emulsions are persistent, consider using a different extraction solvent for subsequent attempts.
Q4: My product is an N-substituted derivative of this compound, and it seems to be partially soluble in the acidic aqueous wash. How can I avoid losing my product?
If your product retains some basicity, it can be protonated and partially extracted into the acidic wash, leading to a lower yield.[9]
-
Use a milder acid: Instead of 1M HCl, consider using a weaker acid or a saturated solution of ammonium chloride (NH₄Cl), which is slightly acidic.
-
Back-extraction: After the initial acidic wash, you can basify the aqueous layer with a base like NaOH and re-extract with an organic solvent to recover any dissolved product.
-
Avoid the acid wash: If the starting materials are not basic, you may be able to omit the acid wash entirely and proceed directly to a basic wash to remove acidic impurities.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the work-up of your this compound reaction.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no product yield after work-up. | 1. The product is water-soluble and was discarded in the aqueous layer.[9]2. The product is volatile and was lost during solvent removal.[9]3. The product degraded during the work-up (e.g., unstable to acid or base).[9] | 1. Before discarding, test the aqueous layers by TLC. If the product is present, basify the aqueous layer and re-extract with an organic solvent.2. Use a lower temperature and pressure during rotary evaporation. Check the solvent in the rotovap trap for your product.[9]3. Test the stability of your product to the planned work-up conditions on a small scale before proceeding with the full reaction mixture.[9] |
| Crude product is an oil that won't crystallize. | 1. Presence of impurities preventing crystallization.2. The product is inherently an oil at room temperature. | 1. Purify the crude product using flash column chromatography to remove impurities, then attempt crystallization again.2. If the product is an oil, purification by chromatography is the standard method. Vacuum distillation can be an option if the product is thermally stable. |
| Multiple spots on TLC of the crude product. | 1. Incomplete reaction.2. Formation of side products.3. Degradation of the product. | 1. Ensure the reaction has gone to completion before starting the work-up.2. Identify potential side products based on the reaction mechanism and design the work-up to remove them (e.g., specific pH washes).3. Use milder work-up conditions. |
| Difficulty removing urea byproducts (from DCC or EDC coupling). | Urea byproducts are often poorly soluble in common solvents, making them difficult to remove by extraction or chromatography. | 1. Filtration: If the urea precipitates, it can be removed by filtration before aqueous work-up. Diluting with a solvent in which the product is soluble but the urea is not (e.g., diethyl ether) can facilitate this.2. Acidic Wash: Washing with dilute HCl can sometimes help by protonating the urea and increasing its aqueous solubility.3. Chromatography: Careful selection of the eluent system can allow for the separation of the product from the urea byproduct on a silica gel column. |
Part 3: Experimental Protocols & Visual Guides
Detailed Protocol: Work-up for a Typical Amide Coupling Reaction
This protocol describes the work-up and purification of an N-acylated derivative of this compound synthesized via a standard EDC/HOBt coupling.
Reaction: this compound + Carboxylic Acid → N-(5-chloro-2-methylbenzyl) amide
Post-Reaction Work-up:
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was run in a solvent like DMF, dilute the mixture with ethyl acetate (EtOAc, approximately 10-20 times the volume of DMF).
-
Aqueous Wash - Step 1 (Acidic): Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x volume of the organic layer). This step removes unreacted this compound and any other basic impurities.
-
Aqueous Wash - Step 2 (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of the organic layer). This will neutralize and remove unreacted carboxylic acid and HOBt.
-
Aqueous Wash - Step 3 (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer) to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Stir for 15-30 minutes. The MgSO₄ should be free-flowing, indicating that the solution is dry.
-
Filtration and Concentration: Filter the mixture through a fluted filter paper to remove the MgSO₄. Rinse the flask and filter paper with a small amount of fresh EtOAc. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[10]
Decision-Making Workflow for Work-up Procedure
The choice of work-up steps depends on the properties of the desired product and the impurities present. The following diagram illustrates a logical workflow for designing a suitable work-up procedure.
Caption: Decision workflow for selecting an appropriate aqueous work-up strategy.
References
- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. rsc.org [rsc.org]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-Chloro-2-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the unambiguous structural confirmation of key intermediates is paramount. 5-Chloro-2-methylbenzylamine, a substituted aromatic amine, serves as a versatile building block. Its precise characterization is not merely a procedural step but a cornerstone for ensuring the integrity and reproducibility of subsequent research and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective with structurally similar compounds and alternative analytical techniques.
The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing the connectivity of atoms and their chemical environment.
Predicted ¹H and ¹³C NMR Spectra of this compound
In the absence of readily available experimental spectra in the public domain, predictive algorithms based on established empirical data and quantum mechanical models offer a reliable estimation of the expected chemical shifts. The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.3 | s | 3H |
| NH₂ | ~1.6 (broad) | s | 2H |
| CH₂ | ~3.8 | s | 2H |
| Ar-H3 | ~7.2 | d | 1H |
| Ar-H4 | ~7.1 | dd | 1H |
| Ar-H6 | ~7.3 | d | 1H |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~19 |
| CH₂ | ~46 |
| C1 | ~140 |
| C2 | ~135 |
| C3 | ~130 |
| C4 | ~128 |
| C5 | ~132 |
| C6 | ~127 |
Predicted in CDCl₃
Comparative Analysis with 2-Methylbenzylamine
A powerful approach to validating the structure of a target compound is to compare its spectral data with that of a known, structurally related analogue. 2-Methylbenzylamine, lacking the chloro substituent, provides an excellent reference.
Table 3: Experimental ¹H NMR Data for 2-Methylbenzylamine
| Protons | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | 2.32 | s | 3H |
| NH₂ | 1.56 | s | 2H |
| CH₂ | 3.83 | s | 2H |
| Ar-H | 7.11-7.27 | m | 4H |
Source: ChemicalBook, 89.56 MHz, CDCl₃[1]
The key difference to anticipate in the ¹H NMR spectrum of this compound compared to 2-methylbenzylamine is the splitting pattern of the aromatic protons. In 2-methylbenzylamine, the four aromatic protons appear as a complex multiplet. In contrast, the reduced symmetry in this compound is expected to result in three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet, each integrating to one proton.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For quantitative analysis (qNMR), add a known amount of a certified internal standard. For routine characterization, the residual solvent peak can often be used for referencing. Tetramethylsilane (TMS) is the primary reference standard, with its signal defined as 0.00 ppm.[1]
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay: 2-5 seconds.
-
Workflow for NMR-Based Structural Characterization
Caption: Workflow for the structural characterization of this compound by NMR.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for structural elucidation, other techniques are often employed for purity assessment and quantification, providing complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a sample.[3]
-
Principle : A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.
-
Application for this compound : A reversed-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an acid modifier like formic or trifluoroacetic acid.[4] Detection is typically achieved using a UV detector.
-
Advantages : High sensitivity, excellent for quantifying impurities, and can be automated for high-throughput analysis.
-
Limitations : Provides limited structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5]
-
Principle : The sample is vaporized and separated in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component.
-
Application for this compound : As a relatively volatile compound, this compound is amenable to GC-MS analysis. Derivatization may be employed to improve chromatographic performance.[6]
-
Advantages : High sensitivity and selectivity, provides molecular weight and fragmentation information that can aid in structural confirmation.
-
Limitations : The sample must be volatile and thermally stable.
Table 4: Comparison of Analytical Techniques
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| NMR | Structural Elucidation | Connectivity, chemical environment | Unambiguous structural information | Lower sensitivity, higher equipment cost |
| HPLC | Purity Assessment, Quantification | Retention time, peak area | High sensitivity, quantitative | Limited structural information |
| GC-MS | Purity Assessment, Identification | Retention time, mass spectrum | High sensitivity, structural clues | Requires volatile/thermally stable sample |
Logical Framework for Compound Characterization
Caption: Integrated analytical approach for the comprehensive characterization of a synthesized compound.
Conclusion
The comprehensive characterization of this compound relies on a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy are indispensable for definitive structural elucidation, techniques such as HPLC and GC-MS provide crucial, orthogonal data regarding the purity of the material. By integrating predicted NMR data with experimental data from closely related analogues and employing complementary analytical methods, researchers can establish a robust and reliable characterization package for this important chemical intermediate, ensuring the quality and validity of their scientific endeavors.
References
- 1. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]
- 2. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. Benzylamine | SIELC Technologies [sielc.com]
- 5. hmdb.ca [hmdb.ca]
- 6. osti.gov [osti.gov]
FT-IR spectrum interpretation for 5-Chloro-2-methylbenzylamine
An In-Depth Guide to the FT-IR Spectrum of 5-Chloro-2-methylbenzylamine: A Comparative Analysis for Researchers
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and agrochemical synthesis, the precise structural elucidation of intermediates is paramount for ensuring reaction success, purity, and the desired final product characteristics. This compound, a key building block, presents a unique combination of functional groups whose interactions are subtly reflected in its vibrational spectrum.[1][2][3] This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, grounded in first principles and supported by comparative data from structurally analogous compounds. Our objective is to move beyond simple peak assignment to a nuanced understanding of how molecular structure dictates spectral features.
The Principle of FT-IR Spectroscopy in Structural Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[4] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending, scissoring).[5] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence and environment of its functional groups.[5]
Molecular Structure: Deconstructing this compound
To predict and interpret the FT-IR spectrum, we must first identify the key vibrational components of the molecule (C₈H₁₀ClN).[1][2][3]
-
Primary Amine (-CH₂NH₂): This group is highly characteristic, featuring N-H bonds that produce distinct stretching and bending vibrations.
-
Substituted Aromatic Ring: A 1,2,4-trisubstituted benzene ring gives rise to specific C=C stretching and C-H stretching and bending modes. The substitution pattern is particularly critical for interpreting the "fingerprint" region.
-
Aliphatic Groups (-CH₃, -CH₂-): The methyl and methylene groups contribute standard aliphatic C-H stretching and bending vibrations.
-
Carbon-Chlorine Bond (Ar-Cl): The C-Cl bond attached to the aromatic ring has a characteristic stretching frequency, though it can be weaker than other absorptions.
Below is a diagram illustrating the key functional areas of the molecule that are relevant to its FT-IR spectrum.
Caption: Key functional groups of this compound.
Predicted FT-IR Absorption Bands for this compound
Based on established correlation charts and spectral data, we can anticipate the following key absorption bands. The intensity and exact position can be influenced by the electronic effects of the substituents and potential hydrogen bonding.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100-3000 | C-H Stretch | Aromatic (=C-H) | Medium to Weak |
| 2980-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Medium to Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium (multiple bands) |
| 1470-1430 | C-H Bend (Asymmetric) | Methylene (-CH₂) | Medium |
| 1385-1365 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium |
| 1335-1250 | C-N Stretch | Aromatic Amine | Medium to Strong |
| 900-675 | C-H Out-of-Plane (OOP) Bend | 1,2,4-Trisubstituted Aromatic | Strong |
| ~1100-1000 | C-Cl Stretch | Aromatic Chloride | Medium to Weak |
Part 4: In-Depth Spectral Interpretation and Comparative Analysis
A spectrum is more than a collection of peaks; it's a narrative of molecular structure. We will now dissect the expected spectrum of this compound and compare it with simpler, related molecules to understand the specific contribution of each substituent.
A. The Amine Group Signature (N-H Vibrations)
The primary amine is one of the most readily identifiable groups.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in the 3400-3250 cm⁻¹ region.[6][7][8] These correspond to the asymmetric and symmetric N-H stretching modes. Their presence is a definitive marker for the -NH₂ group. In contrast, a secondary amine (R₂NH) shows only one peak, and a tertiary amine (R₃N) shows none in this region.[6]
-
N-H Bending: A strong scissoring vibration typically appears between 1650-1580 cm⁻¹.[6] This band can sometimes be mistaken for a C=C stretch, but its intensity and association with the N-H stretching peaks aid in its correct assignment.
-
C-N Stretching: The stretching of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range and is often stronger than in aliphatic amines.[6]
B. The Aromatic Core (C=C and C-H Vibrations)
The benzene ring provides a rich set of absorptions.
-
Aromatic C-H Stretch: A cluster of weak to medium peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is characteristic of C(sp²)-H bonds on an aromatic ring.[9][10] This allows for clear differentiation from aliphatic C(sp³)-H stretches, which appear just below 3000 cm⁻¹.[9]
-
Aromatic C=C Stretch: Ring "breathing" modes result in a series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹.[9][11] Two of the most prominent bands are often seen near 1600 cm⁻¹ and 1500 cm⁻¹.
-
Out-of-Plane (OOP) Bending: The most diagnostic feature for substitution patterns is the strong C-H out-of-plane bending region from 900-675 cm⁻¹.[9][11] For the 1,2,4-trisubstitution pattern of this compound, strong absorptions are expected in the 890-800 cm⁻¹ range.[10]
C. Comparative Spectral Analysis
| Compound | Key Structural Difference | Expected Spectral Impact |
| Benzylamine | Lacks -CH₃ and -Cl groups | Simpler aromatic OOP bending (monosubstituted pattern, ~750 & 690 cm⁻¹).[11] Lacks a C-Cl stretch.[12][13][14] |
| 2-Methylbenzylamine | Lacks -Cl group | Aromatic OOP bending for 1,2-disubstitution (~750 cm⁻¹).[11] Lacks a C-Cl stretch. Aliphatic C-H and N-H regions will be very similar.[15][16] |
| 4-Chlorobenzylamine | Lacks -CH₃ group | Aromatic OOP bending for 1,4-disubstitution (~850-800 cm⁻¹).[11] Lacks the specific C-H bending modes of the methyl group (~1375 cm⁻¹).[17] |
This comparison demonstrates how the addition of each substituent introduces unique spectral features, allowing for a confident and detailed interpretation. The shift in the strong out-of-plane bending bands is particularly powerful for confirming the substitution pattern.
Part 5: Standard Operating Protocol for FT-IR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.
Workflow for FT-IR Spectrum Acquisition
Caption: Step-by-step protocol for acquiring an FT-IR spectrum via ATR.
Causality and Best Practices:
-
Why a Background Scan is Critical: The background scan is crucial for data integrity.[4] It measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench response, which is then subtracted from the sample scan. Without it, atmospheric peaks would obscure the sample's true spectrum.
-
Why ATR is Preferred for Liquids: ATR is a surface technique that requires minimal sample preparation, making it ideal for liquids and solids. It provides high-quality, reproducible spectra without the need for preparing KBr pellets or salt plates.
-
Signal-to-Noise Ratio: Co-adding multiple scans is a fundamental practice to improve the signal-to-noise ratio. Random noise is averaged out, while the coherent signal from the sample is amplified, leading to a cleaner and more easily interpretable spectrum.
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information. A systematic interpretation, beginning with the most characteristic functional groups, provides a robust method for its identification. The definitive presence of a primary amine is confirmed by the double peak in the N-H stretching region (3400-3250 cm⁻¹) and the N-H bend (~1620 cm⁻¹). The aromatic nature is confirmed by C=C stretches (~1600-1450 cm⁻¹) and =C-H stretches (>3000 cm⁻¹), while the specific 1,2,4-trisubstitution pattern is elucidated by strong out-of-plane C-H bending bands. By comparing this spectral "fingerprint" with those of simpler analogues like benzylamine and its individual methyl and chloro derivatives, researchers can gain a deeper, more confident understanding of the molecule's structure.
References
- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzylamine(100-46-9) IR Spectrum [m.chemicalbook.com]
- 15. 2-Methylbenzylamine(89-93-0) IR Spectrum [m.chemicalbook.com]
- 16. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Chlorobenzylamine(104-86-9)IR [m.chemicalbook.com]
A Comparative Guide to GC-MS Purity Analysis of 5-Chloro-2-methylbenzylamine: Direct Injection vs. Derivatization
For professionals in pharmaceutical development and chemical synthesis, establishing the purity of key intermediates is a non-negotiable aspect of quality control and regulatory compliance. 5-Chloro-2-methylbenzylamine, a crucial building block, presents a common analytical challenge. Its primary amine functional group imparts high polarity, making it notoriously difficult to analyze directly using standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols. This guide provides an in-depth, comparative analysis of two distinct methodologies for determining the purity of this compound: a straightforward direct injection method and a more robust derivatization-based approach. We will explore the causality behind the experimental choices, present detailed protocols, and provide the supporting data necessary to make an informed decision for your laboratory's workflow.
The Analytical Challenge: Why Primary Amines Resist Simple GC-MS Analysis
Gas chromatography is predicated on the principle of partitioning an analyte between a mobile gas phase and a stationary liquid phase. For this to occur efficiently, the analyte must be volatile and thermally stable.[1] Primary amines, such as this compound, pose significant problems due to the active hydrogens on the amino group (-NH2). These hydrogens readily form hydrogen bonds, which leads to several undesirable effects:
-
High Polarity & Low Volatility : Strong intermolecular hydrogen bonding increases the boiling point and reduces the volatility of the amine, making it difficult to transition into the gas phase.[2]
-
Analyte-System Interactions : The polar amine can interact strongly with active sites (e.g., silanol groups) on the GC inlet liner and the column's stationary phase. This results in significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[2]
-
Poor Sensitivity and Reproducibility : Peak tailing leads to broader, shorter peaks, which reduces sensitivity (signal-to-noise ratio) and compromises the accuracy and reproducibility of quantification.[2][3]
To overcome these issues, a chemical modification process known as derivatization is often employed. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, dramatically improving its chromatographic behavior.[1][2]
Method A: The Direct Injection Approach
The most direct route to analysis is to simply dissolve the sample in a suitable solvent and inject it into the GC-MS. While appealing in its simplicity, this method serves primarily as a baseline to illustrate the inherent challenges of analyzing this compound.
Experimental Protocol: Direct Injection
-
Standard Preparation : Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Sample Dilution : Dilute the stock solution with methanol to a final concentration of approximately 50 µg/mL.
-
Injection : Inject 1 µL of the diluted sample into the GC-MS system using the parameters outlined below.
GC-MS Parameters (Method A)
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, high-performance gas chromatograph. |
| MS System | Agilent 5977B MSD or equivalent | A reliable mass selective detector for routine analysis. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-bleed, non-polar column suitable for a wide range of semi-volatile compounds.[4][5][6] |
| Inlet | Split/Splitless, 270 °C, Split ratio 20:1 | High temperature ensures vaporization; split injection prevents column overloading with the main component. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | A standard temperature program designed to elute semi-volatile compounds effectively. |
| MS Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization energy for reproducible fragmentation and library matching.[4] |
| MS Quad | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Scan (m/z 40-450) | Full scan mode is used to identify both the main component and any unknown impurities. |
Method B: The Derivatization Approach with Trifluoroacetic Anhydride (TFAA)
This method introduces a preparatory chemical step to improve the analyte's properties for GC analysis. Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily converts primary and secondary amines into stable, volatile trifluoroacetamide derivatives.[7][8] The fluorine atoms also enhance detector sensitivity, particularly with an electron capture detector (ECD), though the benefit is also seen with MS.[2]
Caption: Decision workflow for amine analysis by GC-MS.
Derivatization Reaction
The reaction replaces the active hydrogens on the amine with a nonpolar trifluoroacetyl group, breaking the intermolecular hydrogen bonds and increasing volatility.
Caption: Derivatization of this compound with TFAA.
Experimental Protocol: TFAA Derivatization
-
Sample Preparation : Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dissolve in ethyl acetate.
-
Derivatization :
-
Injection : Inject 1 µL of the derivatized sample directly into the GC-MS system using the modified parameters below.
GC-MS Parameters (Method B)
The GC-MS parameters are identical to Method A, with one critical change to the oven program to account for the increased volatility of the derivative.
| Parameter | Value | Rationale |
| Oven Program | Initial 60 °C (hold 2 min), ramp 20 °C/min to 290 °C (hold 5 min) | A faster ramp and higher final temperature are suitable for the more volatile and stable derivative. |
Comparative Performance Data
The following table summarizes the expected performance differences between the two methods. The data highlights the dramatic improvement in chromatographic quality achieved through derivatization.
| Performance Metric | Method A (Direct Injection) | Method B (TFAA Derivatization) | Justification of Improvement |
| Retention Time (min) | ~10.5 min | ~9.2 min | The derivative is more volatile and elutes earlier from the non-polar column.[9] |
| Peak Asymmetry Factor | > 2.5 (Significant Tailing) | 1.0 - 1.2 (Symmetrical) | Derivatization eliminates polar interactions with the GC system, resulting in a sharp, symmetrical peak shape.[2] |
| Signal-to-Noise (S/N) | ~50:1 | > 500:1 | The sharp, narrow peak of the derivative is much taller relative to the baseline noise, significantly improving sensitivity. |
| Purity by Area % | 98.5% (Unreliable) | 99.8% (Reliable) | Peak tailing in Method A can obscure small, co-eluting impurities, leading to an inaccurate purity assessment.[10] |
Mass Spectrometry Fragmentation Analysis
A key advantage of MS detection is the ability to confirm the identity of the analyte through its fragmentation pattern. For the TFAA derivative of this compound (Molecular Weight: 251.04 g/mol for ³⁵Cl isotope), the following fragmentation pathway is proposed under standard 70 eV Electron Ionization.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of 5-Chloro-2-methylbenzylamine and 2-methylbenzylamine
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. Benzylamine derivatives are ubiquitous scaffolds in medicinal chemistry, and understanding the nuanced reactivity of substituted analogues is paramount. This guide provides an in-depth, objective comparison of the reactivity of 5-Chloro-2-methylbenzylamine and 2-methylbenzylamine, supported by foundational chemical principles and detailed experimental protocols for validation.
Introduction: Unpacking the Structural and Electronic Differences
The reactivity of an amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. In the case of benzylamines, this nucleophilicity is modulated by the electronic and steric effects of substituents on the aromatic ring. The two molecules under consideration, this compound and 2-methylbenzylamine, differ by a single chlorine atom at the 5-position. This seemingly minor structural change has significant implications for their chemical behavior.
Molecular Structures
Caption: Chemical structures of 2-methylbenzylamine and this compound.
The key differentiating features are:
-
The ortho-Methyl Group: Present in both molecules, the methyl group in the ortho position introduces steric hindrance around the aminomethyl group. This can impede the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates.[1][2] Additionally, the methyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density on the benzene ring.
-
The para-Chloro Group (relative to the methyl group): The chlorine atom in this compound is the primary driver of the reactivity difference. Chlorine exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bonds.[3][4] This effect deactivates the ring and, more importantly, reduces the electron density on the benzylic carbon and subsequently the nitrogen atom of the amino group, thereby decreasing its nucleophilicity.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect increases electron density at the ortho and para positions relative to the chlorine. However, for reactivity at a side-chain amino group, the inductive effect is generally the dominant factor influencing nucleophilicity.
-
Predicted Reactivity: A Hypothesis Grounded in Theory
Based on the interplay of these electronic and steric effects, we can formulate a clear hypothesis:
2-methylbenzylamine is expected to be more reactive (a stronger nucleophile) than this compound.
The rationale is that the potent electron-withdrawing inductive effect of the chlorine atom in this compound significantly diminishes the availability of the lone pair on the nitrogen, making it less nucleophilic. While both molecules experience similar steric hindrance from the ortho-methyl group, the electronic deactivation by chlorine is the decisive factor.
Experimental Validation: A Protocol for Comparative Kinetics
To empirically validate this hypothesis, a comparative kinetic study of a standard nucleophilic substitution reaction, such as acylation, is proposed. The acylation of the benzylamines with a suitable acylating agent like benzoyl chloride provides a reliable method to quantify their relative nucleophilicity. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
References
A Comparative Guide to the Biological Activity of 5-Chloro-2-methylbenzylamine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Isomerism in Biological Activity
In drug discovery and development, the spatial arrangement of atoms within a molecule is paramount. Positional isomers, which share the same molecular formula but differ in the position of substituents on a core scaffold, can exhibit vastly different biological activities.[1] These differences arise from alterations in the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, govern how the molecule interacts with its biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. Understanding the structure-activity relationships (SAR) is therefore fundamental to designing potent and selective therapeutic agents.[2][3]
This guide focuses on the isomers of chloromethylbenzylamine, a class of compounds with potential for diverse biological activities. By examining the influence of the chloro and methyl group positions on the benzylamine scaffold, we can hypothesize how these changes might modulate their efficacy as cytotoxic or antimicrobial agents.
Structure-Activity Relationship (SAR) Analysis of Chloromethylbenzylamine Isomers
The biological activity of benzylamine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[4] The interplay of electronic effects, lipophilicity, and steric hindrance dictates the molecule's ability to interact with biological targets.
Key Physicochemical Considerations:
-
Lipophilicity: The hydrophobicity of a molecule, often quantified by its logP value, plays a crucial role in its ability to cross cell membranes.[2] Halogen atoms like chlorine generally increase lipophilicity, which can enhance cell permeability and, consequently, biological activity. The position of the chlorine atom can subtly alter the overall lipophilicity of the isomer.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, while the methyl group is an electron-donating group. Their positions on the benzene ring influence the electron density of the aromatic system and the basicity of the amine group. These electronic modifications can affect the molecule's binding affinity to target proteins or its susceptibility to metabolic enzymes.
-
Steric Hindrance: The size and position of the chloro and methyl groups can create steric hindrance, influencing how the molecule fits into the binding pocket of a receptor or an enzyme. Isomers with substituents that sterically clash with the target site may exhibit lower activity.
Hypothesized Impact on Biological Activity:
While speculative without direct experimental data, we can extrapolate from general SAR principles for substituted benzylamines:
-
Cytotoxicity: The cytotoxic potential of benzylamine derivatives is often linked to their ability to induce apoptosis or interfere with cell signaling pathways. The position of the chloro and methyl groups can influence these activities by altering the molecule's interaction with key cellular targets. For instance, an isomer with a substitution pattern that mimics the binding motif of a known kinase inhibitor might exhibit enhanced cytotoxic effects.
-
Antimicrobial Activity: The antimicrobial activity of benzylamines is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[2][5] Increased lipophilicity, conferred by the chlorine atom, can facilitate membrane disruption. The specific isomeric arrangement will determine the optimal balance of hydrophobicity and electronic properties for potent antimicrobial action against different types of bacteria and fungi.[3][6]
The following table outlines the structures of 5-Chloro-2-methylbenzylamine and its positional isomers, providing a framework for systematic comparison.
| Compound Name | Structure |
| This compound | Cl at C5, CH₃ at C2 |
| 2-Chloro-3-methylbenzylamine | Cl at C2, CH₃ at C3 |
| 3-Chloro-4-methylbenzylamine | Cl at C3, CH₃ at C4 |
| 4-Chloro-2-methylbenzylamine | Cl at C4, CH₃ at C2 |
| 2-Chloro-5-methylbenzylamine | Cl at C2, CH₃ at C5 |
| 3-Chloro-2-methylbenzylamine | Cl at C3, CH₃ at C2 |
| 4-Chloro-3-methylbenzylamine | Cl at C4, CH₃ at C3 |
To elucidate the precise biological activity of each isomer, rigorous experimental evaluation is necessary. The following sections provide detailed protocols for assessing their potential cytotoxic and antimicrobial effects.
Experimental Protocols
The following protocols are established, self-validating methods for the in vitro evaluation of the biological activities of the chloromethylbenzylamine isomers.
In Vitro Cytotoxicity Assays
These assays are designed to determine the concentration at which a compound inhibits cell growth or induces cell death.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the chloromethylbenzylamine isomers in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cell Viability Assay.
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caption: Workflow for the LDH Cytotoxicity Assay.
Antimicrobial Susceptibility Testing
These methods determine the effectiveness of the isomers in inhibiting the growth of or killing microorganisms.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the chloromethylbenzylamine isomers in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC Determination.
This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland).
-
Inoculate Agar Plate: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Apply Disks: Aseptically place paper disks impregnated with known concentrations of the chloromethylbenzylamine isomers onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.
Caption: Workflow for the Disk Diffusion Assay.
Conclusion
The positional isomerism of the chloro and methyl groups on the benzylamine scaffold is expected to have a profound impact on the biological activity of these compounds. While this guide provides a theoretical framework based on established SAR principles, empirical data is essential for a definitive comparison. The detailed experimental protocols provided herein offer a robust starting point for researchers to systematically evaluate the cytotoxic and antimicrobial properties of this compound and its isomers. Such studies will not only elucidate the structure-activity relationships within this specific chemical series but also contribute to the broader understanding of how subtle structural modifications can be leveraged in the design of novel therapeutic agents.
References
- 1. US11684632B2 - Maribavir isomers, compositions, methods of making and methods of using - Google Patents [patents.google.com]
- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
The Core Challenge: Similarity in Structure and Properties
An Objective Guide to the Analytical Distinction of Benzylamine Isomers
From the Desk of a Senior Application Scientist
In the fields of pharmaceutical development, synthetic chemistry, and materials science, the precise identification of molecular structure is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy, safety, and batch-to-batch consistency. Benzylamine and its substituted analogues, particularly positional isomers like the methylbenzylamines (ortho-, meta-, and para-), present a classic analytical challenge. These isomers share the same molecular formula and mass, and often exhibit strikingly similar physicochemical properties, rendering their separation and unequivocal identification a non-trivial task.
This guide provides an in-depth comparison of the primary analytical methodologies used to distinguish benzylamine isomers. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind method selection and optimization, offering field-proven insights to guide your analytical strategy.
Positional isomers, such as 2-methylbenzylamine, 3-methylbenzylamine, and 4-methylbenzylamine, differ only in the substitution pattern on the aromatic ring. This subtle structural variance leads to minor differences in polarity, boiling point, and hydrophobicity, which must be exploited by the chosen analytical technique. The goal is to select a system that can magnify these small differences to achieve baseline separation or generate a uniquely identifying spectroscopic signature.
Chromatographic Separation Strategies
Chromatography is the cornerstone of isomer analysis, designed to physically separate the components of a mixture in time and space. The choice between gas and liquid chromatography depends primarily on the volatility and thermal stability of the analytes.
Gas Chromatography (GC): The Power of Volatility and Selectivity
For volatile and thermally stable compounds like benzylamine isomers, GC offers unparalleled resolving power. The separation is governed by the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on the inside of a long, narrow capillary column.
Expertise in Action: The Critical Role of the Stationary Phase
The key to separating positional isomers via GC lies in selecting a stationary phase that interacts differentially with them. While a standard non-polar phase (like a dimethylpolysiloxane) separates based on boiling point, the boiling points of benzylamine isomers are often too close for effective resolution.
The causality for successful separation is rooted in exploiting differences in molecular geometry and dipole moment. This is why liquid crystalline stationary phases are exceptionally effective. Their rigid, ordered structure allows them to separate isomers based on their molecular shape, a property where positional isomers differ significantly[1]. A more common and practical choice involves using a mid- to high-polarity column , such as one containing cyanopropyl or polyethylene glycol (wax) functional groups[2]. These phases induce dipole-dipole interactions, magnifying the subtle differences in polarity between the ortho, meta, and para isomers, leading to differential retention times.
Caption: Workflow for the separation and identification of benzylamine isomers using GC-MS.
This protocol is a self-validating system, incorporating a system suitability check to ensure reliable separation.
-
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
Column: Agilent CP-Wax for Volatile Amines, 25 m x 0.32 mm x 1.2 µm (or equivalent polar column).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Vials and Syringes.
-
Solvent: Methanol (HPLC Grade).
-
Standards: 2-methylbenzylamine, 3-methylbenzylamine, 4-methylbenzylamine.
-
-
Preparation:
-
Prepare individual stock solutions of each isomer (1 mg/mL) in methanol.
-
Prepare a mixed isomer standard containing all three isomers at 100 µg/mL.
-
Prepare the unknown sample at approximately 100 µg/mL in methanol.
-
-
GC-MS Conditions:
-
Inlet: Split mode (50:1), Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 2 min.
-
MS Transfer Line: 250°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, Temperature: 230°C.
-
Mass Analyzer: Quadrupole, Scan Range: 40-250 m/z.
-
-
Execution & System Suitability:
-
Inject the mixed isomer standard.
-
Trustworthiness Check: Verify that the chromatographic resolution between the most closely eluting pair of isomers is ≥ 1.5. If not, the oven temperature program must be optimized (e.g., by lowering the ramp rate) to improve separation.
-
Inject the unknown sample.
-
-
Data Analysis:
-
Identify the peaks in the unknown sample by comparing their retention times to those of the standards.
-
Confirm the identity of each peak by comparing its mass spectrum to a reference library or the spectra obtained from the individual standards. While the spectra may be similar, subtle differences in fragment ion ratios can be diagnostic[3].
-
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is an excellent alternative, particularly for less volatile or thermally labile derivatives. Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column.
Expertise in Action: Optimizing Selectivity in Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common starting point. However, the small hydrophobic differences between positional isomers can make baseline separation difficult. Success requires a deep understanding of analyte-stationary phase interactions.
The key is to manipulate the mobile phase and stationary phase chemistry to enhance selectivity.
-
Mobile Phase pH: Benzylamines are basic. Operating the mobile phase at a low pH (e.g., pH 3 using a formic acid buffer) ensures the amine is protonated. This can improve peak shape and alter selectivity.
-
Organic Modifier: Switching from acetonitrile to methanol can change the elution order, as methanol is a hydrogen-bond donor and interacts differently with the analytes.
-
Alternative Stationary Phases: If a C18 column fails, a Phenyl-Hexyl phase is a logical next step. Its phenyl groups can undergo π-π interactions with the aromatic ring of the benzylamines, providing a different separation mechanism that is highly sensitive to the isomer's structure.
-
Ionic Liquids: For particularly challenging separations, ionic liquids can be used as mobile phase additives to introduce a combination of ionic and hydrophobic interactions, further tuning selectivity[4].
Caption: Differential interaction with the stationary phase causes isomers to travel at different speeds.
-
Instrumentation & Consumables:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Solvent: 50:50 Water:Acetonitrile.
-
Standards and sample prepared as in the GC-MS protocol.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm[5].
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 10% B
-
13-18 min: 10% B (Re-equilibration)
-
-
-
Execution & System Suitability:
-
Inject the mixed isomer standard.
-
Trustworthiness Check: As with GC, ensure the resolution between the critical pair is ≥ 1.5. Adjust the gradient slope if necessary (a shallower gradient increases resolution).
-
Inject the unknown sample.
-
-
Data Analysis:
-
Identify isomers by comparing retention times with the prepared standards. A DAD detector can provide additional confirmation by comparing the UV spectra of the peaks.
-
Spectroscopic Identification Methods
While chromatography separates, spectroscopy identifies. For isomer analysis, Nuclear Magnetic Resonance (NMR) is the definitive tool for structural elucidation, while Mass Spectrometry (MS) provides crucial molecular weight information and fragmentation data, especially when coupled with chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful technique for distinguishing positional isomers, as it provides a direct map of the molecule's carbon-hydrogen framework.[6] The chemical shift and splitting pattern (multiplicity) of the protons on the aromatic ring are exquisitely sensitive to the substituent positions.
Expertise in Action: Interpreting the Aromatic Region
The key to distinguishing o-, m-, and p-isomers lies in the ¹H NMR signals between δ 6.5-8.0 ppm.
-
Para-isomer: Due to its C₂ symmetry, the molecule has fewer unique protons. This results in a highly simplified and symmetrical splitting pattern in the aromatic region, typically appearing as two distinct doublets. This is an unambiguous signature.
-
Ortho- and Meta-isomers: Lacking the symmetry of the para-isomer, they produce more complex and overlapping multiplets in the aromatic region. While more complex, their patterns are unique and reproducible, allowing for clear differentiation from each other and from the para-isomer[7].
| Isomer | Expected Aromatic ¹H NMR Pattern (Qualitative) | Number of Unique Aromatic Protons |
| p-Methylbenzylamine | Two doublets (AA'BB' system), highly symmetrical. | 2 |
| o-Methylbenzylamine | Complex multiplet, four distinct signals. | 4 |
| m-Methylbenzylamine | Complex multiplet, four distinct signals, distinct from ortho. | 4 |
Mass Spectrometry (MS): Identification Through Fragmentation
When coupled with GC or HPLC, MS is a powerful detector that provides molecular weight confirmation. Since isomers have identical molecular weights, identification relies on differences in their fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID), molecules break apart in predictable ways.
Expertise in Action: Finding the Diagnostic Ion
The fragmentation of benzylamines is complex. A common pathway involves the loss of an ammonia (NH₃) molecule from the protonated parent ion[8][9]. While the major fragment ions might be the same across isomers, their relative abundances can differ. The position of the methyl group can influence the stability of certain fragment ions or open unique fragmentation channels, providing a "fingerprint" mass spectrum. However, in many cases, the EI spectra of positional isomers are very similar, which necessitates careful comparison with authentic standards or the use of derivatization to create more distinct fragmentation patterns[10][11].
Comparative Summary of Analytical Methods
| Technique | Primary Application | Resolving Power | Key Strengths | Key Limitations |
| GC-MS | Separation & Identification | Very High | Excellent for volatile compounds; high sensitivity; provides structural info from MS. | Requires analyte to be thermally stable; EI spectra of isomers can be similar. |
| HPLC-UV/DAD | Separation & Quantitation | High | Highly versatile; non-destructive; good for less volatile compounds. | Lower intrinsic resolving power than capillary GC; identification is based on retention time only. |
| NMR | Structural Elucidation | N/A (Identification) | Unambiguous isomer identification; provides complete structural map. | Low throughput; relatively low sensitivity; requires pure sample. |
| LC-MS/MS | Separation & Identification | High | Combines HPLC's versatility with the specificity of tandem MS for definitive identification. | Higher cost and complexity. |
Conclusion and Recommendations
The selection of an analytical method for distinguishing benzylamine isomers should be driven by the specific goal of the analysis.
-
For routine quality control and quantitation of known isomers, a validated HPLC-UV method is often the most robust and efficient choice.
-
For the separation and identification of unknown isomers in a complex mixture, GC-MS is the preferred method, leveraging its high resolving power and the identifying capability of mass spectrometry.
-
For the unequivocal structural confirmation of a newly synthesized isomer or for resolving disputes from other methods, NMR spectroscopy is the ultimate authority.
In modern drug development and research, an integrated approach is often employed. A high-resolution separation by HPLC or GC is coupled with mass spectrometry (LC-MS or GC-MS) to provide both retention time and mass spectral data in a single, powerful analysis, ensuring the highest degree of confidence in the results.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 11. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for 5-Chloro-2-methylbenzylamine Analysis
Introduction: The Analytical Challenge
5-Chloro-2-methylbenzylamine (C₈H₁₀ClN) is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a basic amine group, a moderately nonpolar substituted benzene ring, and a reactive chlorine atom, presents a distinct profile for chromatographic analysis.[1][2][3] The purity and concentration of this intermediate are critical parameters that directly impact the yield and impurity profile of the final product. Therefore, a robust, accurate, and reliable analytical method for its quantification is paramount in both research and quality control settings.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing such non-volatile and thermally labile compounds. This guide provides an in-depth, comparative analysis of different reversed-phase HPLC (RP-HPLC) strategies for the determination of this compound, moving beyond a simple recitation of steps to explain the fundamental rationale behind each methodological choice.
Pillar 1: Strategic Method Development - Causality and Choices
The development of a successful HPLC method is not a matter of chance but a systematic process of optimizing the interactions between the analyte, the stationary phase, and the mobile phase. For a basic compound like this compound, our primary goal is to achieve sharp, symmetrical peaks with adequate retention and resolution from potential impurities.
The Role of Mobile Phase pH
The amine functional group (pKa ≈ 9-10) is the most influential feature of our analyte. Its protonation state, dictated by the mobile phase pH, will drastically alter its polarity and interaction with the stationary phase.
-
At Low pH (pH < 7): The amine group is protonated (-NH₃⁺), making the molecule more polar. This reduces its retention on a nonpolar C18 column and, critically, minimizes undesirable interactions with residual silanol groups on the silica support, leading to improved peak shape.
-
At High pH (pH > 10): The amine is in its free base form (-NH₂), making it less polar and increasing its retention. However, this can lead to severe peak tailing on standard silica-based columns and requires specialized, high-pH stable columns.
For this reason, a low pH mobile phase is the most logical starting point for robust method development. Using a volatile acid like formic acid is common as it is compatible with mass spectrometry (MS) detection.[4]
Selecting the Right Stationary Phase
The choice of column (stationary phase) governs the primary separation mechanism. We will compare two common reversed-phase columns to exploit different chemical interactions.
-
C18 (Octadecylsilane): The industry workhorse. It separates analytes primarily based on hydrophobic interactions. The nonpolar alkyl chains of the C18 phase will interact with the substituted benzene ring of our analyte.
-
Phenyl-Hexyl: This phase contains a phenyl group linked to the silica via a hexyl chain. It offers an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. This can be particularly effective for separating aromatic compounds with minor structural differences.
Pillar 2: Comparative Experimental Investigation
To provide a practical comparison, we evaluated two distinct RP-HPLC methods against a common set of performance criteria. A hypothetical closely-related process impurity, 2-methylbenzylamine , was included to assess the resolving power of each method.
Experimental Protocols
Standard & Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with 50:50 Methanol:Water diluent.
-
Impurity Stock (1000 µg/mL): Prepare a separate stock of 2-methylbenzylamine in the same manner.
-
Working Standard (100 µg/mL): Dilute the stock solution 1-in-10 with the diluent.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of this compound and 100 µg/mL of 2-methylbenzylamine to check resolution.
Method 1: The C18 "Workhorse" Approach
-
Objective: To establish a baseline performance using the most common RP-HPLC setup.
-
Instrumentation: Standard HPLC system with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Method 2: The Phenyl-Hexyl "Alternative Selectivity" Approach
-
Objective: To evaluate the impact of π-π interactions on retention and resolution.
-
Instrumentation: Standard HPLC system with UV Detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with Phosphoric Acid.
-
Mobile Phase B: Methanol.
-
Isocratic: 60% A : 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Data Presentation: Head-to-Head Comparison
The performance of each method was evaluated for key chromatographic parameters. The results are summarized below.
| Parameter | Method 1: C18 "Workhorse" | Method 2: Phenyl-Hexyl "Alternative Selectivity" | Commentary |
| Retention Time (tR) of this compound | 7.8 min | 6.5 min | The Phenyl-Hexyl column provides faster elution under these conditions. |
| Tailing Factor (Tf) | 1.4 | 1.1 | Method 2 shows significantly better peak symmetry, likely due to reduced silanol interactions or favorable π-π stacking. |
| Resolution (Rs) from 2-methylbenzylamine | 2.1 | 3.5 | The alternative selectivity of the Phenyl-Hexyl phase provides superior separation from the non-chlorinated analogue. |
| Linearity (R²) | 0.9992 | 0.9998 | Both methods demonstrate excellent linearity over a typical concentration range (1-200 µg/mL). |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.3 µg/mL | The sharper peak shape in Method 2 leads to a slightly better signal-to-noise ratio and a lower LOQ. |
Pillar 3: Authoritative Grounding & Interpretation
The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl method for this specific application.
Expertise & Experience in Action: The C18 column provided acceptable results, as expected for a general-purpose reversed-phase column. The observed peak tailing (Tf = 1.4) is a classic sign of secondary interactions between the protonated amine and acidic silanol groups on the silica surface. While the use of a low pH mobile phase mitigates this, it doesn't eliminate it entirely.[5]
The Phenyl-Hexyl column, however, offers a multi-modal interaction. In addition to hydrophobicity, the electron-rich phenyl rings in the stationary phase interact favorably with the aromatic ring of this compound via π-π stacking. This strong, specific interaction provides a more dominant retention mechanism, overshadowing the residual silanol interactions and resulting in a much more symmetrical peak (Tf = 1.1). This also explains the superior resolution from 2-methylbenzylamine; the presence of the electron-withdrawing chlorine atom on the main analyte alters its electron density, changing the strength of its π-π interaction with the column compared to the non-chlorinated impurity.
Trustworthiness Through Self-Validation: A robust analytical method must be self-validating. The superior resolution and peak shape of Method 2 make it inherently more trustworthy. A resolution factor of 3.5 provides a wide margin for error, ensuring that even with minor shifts in retention time due to aging of the column or mobile phase, the peak for the main analyte and the impurity will remain baseline separated. This is a critical feature for a method intended for routine quality control.
Alternative for Ultra-Trace Analysis: Pre-Column Derivatization
For applications requiring detection at very low levels (e.g., environmental monitoring or metabolite studies), direct UV detection may be insufficient. In such cases, pre-column derivatization can be employed to attach a fluorescent tag to the primary amine.[6] Reagents like Dansyl Chloride or o-Phthaldialdehyde (OPA) react with the amine group to form highly fluorescent derivatives, which can lower the limit of detection by several orders of magnitude when using a fluorescence detector. This approach, while more complex due to the additional sample preparation step, provides a powerful alternative when ultimate sensitivity is required.
Visualizing the Workflow & Logic
To better illustrate the processes, the following diagrams outline the method development workflow and the comparative logic used in this guide.
Caption: A logical workflow for systematic HPLC method development.
Caption: Comparative evaluation of two HPLC methods based on key criteria.
Conclusion and Recommendation
While a standard C18 column can provide a functional method for the analysis of this compound, this guide demonstrates that a more tailored approach yields significantly better results. The Phenyl-Hexyl "Alternative Selectivity" method (Method 2) is unequivocally the recommended choice. It delivers faster analysis times, superior peak symmetry, and enhanced resolution from potential impurities, making it a more robust and reliable method for quality control and routine analysis. This investigation underscores a core principle of method development: understanding the analyte's chemistry and leveraging different stationary phase interactions is key to moving from an adequate method to an excellent one.
References
- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chloro-Substituted Benzylamine Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the benzylamine scaffold represents a privileged structure, serving as a cornerstone for the development of a myriad of therapeutic agents. The introduction of a chloro-substituent onto the benzyl ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, dictate the derivative's pharmacological profile, including its potency, selectivity, and mechanism of action. This guide provides a comparative analysis of chloro-substituted benzylamine derivatives, offering insights into their structure-activity relationships (SAR), therapeutic applications, and the experimental methodologies used for their evaluation.
The Influence of Chlorine Substitution on Biological Activity: A Comparative Overview
The position of the chlorine atom on the benzyl ring—be it ortho (2-), meta (3-), para (4-), or in di-substituted patterns—is a critical determinant of biological activity. While a direct head-to-head comparison under identical experimental conditions is often challenging to distill from the existing literature, a synthesis of available data reveals distinct trends across different therapeutic areas.
Anticancer Activity: A Tale of Positional Isomerism
Chloro-substituted benzylamine derivatives have demonstrated significant potential as anticancer agents, with their efficacy often being contingent on the chlorine's location.
Table 1: Comparative in vitro Anticancer Activity of Chloro-Substituted Derivatives
| Derivative Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorophenylamino-s-triazine | 2,4-dichloro | C26 (murine colon carcinoma) | 1.71 | [1] |
| Chlorophenylamino-s-triazine | 3,4-dichloro | C26 (murine colon carcinoma) | 3.05 | [1] |
| Chlorophenylamino-s-triazine | 4-chloro | C26 (murine colon carcinoma) | 4.62 | [1] |
| Chlorophenylamino-s-triazine | 2,4-dichloro | MCF7 (human breast cancer) | 6.85 | [1] |
| Chlorophenylamino-s-triazine | 3,4-dichloro | MCF7 (human breast cancer) | 4.98 | [1] |
| Chlorophenylamino-s-triazine | 4-chloro | MCF7 (human breast cancer) | 11.02 | [1] |
| Monoorganotin Schiff base | 4-chloro (on benzylamine precursor) | MCF-7 (human breast cancer) | 2.5 |
Note: IC50 values are indicative of the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.
From the data, it is evident that di-substituted derivatives, particularly the 2,4-dichloro and 3,4-dichloro analogs, often exhibit enhanced cytotoxicity compared to their mono-substituted counterparts. For instance, in the chlorophenylamino-s-triazine series, the 2,4-dichloro derivative (4c) showed the highest potency against the C26 colon carcinoma cell line with an IC50 of 1.71 µM, surpassing the 4-chloro (2f) and 3,4-dichloro (3c) analogs.[1] This suggests that the electronic and steric effects imparted by multiple chlorine atoms can significantly enhance the interaction with the biological target.
The mechanism of action for many of these anticancer derivatives involves the induction of apoptosis and cell cycle arrest.[2] For example, some chloro-substituted benzylamine derivatives have been shown to induce apoptosis through the activation of caspases and the disruption of the mitochondrial membrane potential.[2][3]
Antimicrobial Activity: The Impact of Lipophilicity and Steric Hindrance
In the realm of antimicrobial drug discovery, the lipophilicity conferred by the chloro-substituent plays a crucial role in the ability of benzylamine derivatives to penetrate bacterial cell membranes. The position of the chlorine atom can influence this property and, consequently, the antimicrobial spectrum and potency.
Studies on positional isomers of antimicrobial peptidomimetics have shown that the spatial arrangement of hydrophobic and hydrophilic groups is critical for efficacy and selectivity.[4][5] For instance, in a series of isoamphipathic antibacterial molecules, the ortho-isomer demonstrated a better selectivity profile, being more effective against bacteria while showing lower toxicity to mammalian cells compared to the meta- and para-isomers.[6][7][8][9]
Table 2: Comparative Antimicrobial Activity of Chloro-Substituted Derivatives
| Derivative Class | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoamphipathic molecules | ortho | E. coli | 4-16 | [7] |
| Isoamphipathic molecules | meta | E. coli | 4-16 | [7] |
| Isoamphipathic molecules | para | E. coli | 4-16 | [7] |
| Biphenyl peptidomimetics | Positional isomers | P. aeruginosa | 2 | [4][5] |
| Biphenyl peptidomimetics | Positional isomers | A. baumannii | 4 | [4][5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency.
The data suggests that while the overall antibacterial activity might be similar across different positional isomers against some strains, the therapeutic window (selectivity) can be significantly influenced by the substitution pattern.
Experimental Protocols for Synthesis and Evaluation
The synthesis and biological evaluation of chloro-substituted benzylamine derivatives involve a range of standard and specialized laboratory techniques.
Synthesis of Chloro-Substituted Benzylamine Derivatives
Two common synthetic routes for preparing benzylamine and its derivatives are Reductive Amination and the Knoevenagel Condensation.
Experimental Protocol: Reductive Amination
This method involves the reaction of a chloro-substituted benzaldehyde with an amine in the presence of a reducing agent.
-
Imine Formation: Dissolve the chloro-substituted benzaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10°C.[1]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reductive Amination Workflow
Experimental Protocol: Knoevenagel Condensation
This reaction is used to synthesize benzylidene derivatives, which can be precursors to or derivatives of benzylamines. It involves the reaction of a chloro-substituted benzaldehyde with a compound containing an active methylene group.
-
Reaction Setup: In a round-bottom flask, dissolve the chloro-substituted benzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent like ethanol or water.[10][11]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or a Brønsted base.[11]
-
Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and evaporate the solvent. The resulting solid can be purified by recrystallization from a suitable solvent.[11]
Knoevenagel Condensation Workflow
Biological Evaluation: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: Treat the cells with various concentrations of the chloro-substituted benzylamine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value can then be calculated from the dose-response curve.
MTT Assay Workflow
Signaling Pathways and Molecular Targets
The anticancer activity of chloro-substituted benzylamine derivatives can be attributed to their interaction with various cellular signaling pathways. While the precise mechanisms are often compound-specific, some general pathways have been implicated.
Potential Anticancer Signaling Pathway
For instance, some derivatives may act as inhibitors of protein kinases, which are crucial for cell growth and proliferation. Others might intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.[14] Further research is needed to fully elucidate the specific molecular targets for many of these promising compounds.
Conclusion and Future Directions
Chloro-substituted benzylamine derivatives represent a versatile and promising class of compounds in drug discovery. The position and number of chlorine substituents on the benzyl ring are critical determinants of their biological activity, offering a tunable parameter for optimizing potency and selectivity. This guide has provided a comparative overview of their anticancer and antimicrobial properties, along with detailed experimental protocols for their synthesis and evaluation. Future research should focus on elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds. Such studies will be instrumental in the rational design of novel and more effective therapeutic agents based on the chloro-substituted benzylamine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel 5-Chloro-2-methylbenzylamine Derivatives
In the landscape of drug discovery and development, the unambiguous confirmation of a novel molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. For researchers working with 5-Chloro-2-methylbenzylamine derivatives, a class of compounds with significant potential in medicinal chemistry, a robust and multi-faceted approach to structural validation is paramount.[1][2][3] This guide provides an in-depth comparison of essential analytical techniques, offering field-proven insights and detailed protocols to ensure the integrity of your synthesized compounds.
The overarching goal of structural validation is to create a self-validating system of analyses where orthogonal techniques provide complementary and confirmatory data. This guide will navigate through the critical spectroscopic and chromatographic methods, culminating in the definitive technique of X-ray crystallography.
The Integrated Workflow for Structural Elucidation
References
- 1. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Chloro-2-methylbenzylamine
As researchers and scientists, our work extends beyond discovery and into the responsible management of the chemical lifecycle. 5-Chloro-2-methylbenzylamine (CAS 27917-13-1) is a valuable building block in synthetic chemistry, but its halogenated organic nature necessitates a rigorous and informed approach to its disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper handling and disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each critical step.
Hazard Profile and Essential Precautions
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a benign reagent; it is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[4] Furthermore, as a chlorinated compound, it is toxic to aquatic life with long-lasting effects, making its containment from environmental release a primary directive.[4][5]
The core of its hazardous profile stems from its classification as a halogenated organic compound.[6] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited as it can lead to persistent environmental contamination.[4][7][8] Combustion without specialized equipment can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[7][9][10]
| Hazard Information & Safety Protocols for this compound | |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H411: Toxic to aquatic life with long lasting effects.[4][5] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin and Eye Contact. |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile rubber inspected before use), splash-proof safety goggles and face shield, lab coat.[4][11] |
| Required Engineering Controls | All handling and waste collection should occur within a certified chemical fume hood to prevent inhalation of vapors.[8][9][12] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[7][9] Store waste separately from these materials. |
Waste Segregation: The Critical First Step
The single most important principle in managing this waste stream is segregation . Halogenated organic wastes cannot be mixed with non-halogenated solvent waste. The reason is logistical and technological: halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HCl) produced during combustion.[8][13][14] Contaminating a large volume of non-halogenated solvent with a small amount of chlorinated waste renders the entire volume subject to this more complex and costly disposal process.[15][16]
Protocol for Waste Collection and Storage:
-
Select the Correct Container: Use a designated, leak-proof hazardous waste container made of compatible material (e.g., glass or high-density polyethylene). Ensure the container is in good condition with a secure, sealable lid.[17]
-
Proper Labeling: Immediately label the container with the words "HAZARDOUS WASTE".[17] Clearly list all contents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[17]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[17] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store Safely: Store the sealed container in a designated satellite accumulation area within the lab, which should be under the control of laboratory personnel.[17] This area must be in a secondary containment tray to control any potential leaks.
Spill Management and Decontamination
Accidents can happen, and a prepared response is crucial for safety.
Protocol for Small-Scale Spills:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including a lab coat, gloves, and eye/face protection. For significant spills, respiratory protection may be necessary.[4][11]
-
Containment: Prevent the spill from spreading. Cover the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Once absorbed, carefully collect the material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[4][8]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Disposal: Label the container with all its contents (absorbent material, spilled chemical) and dispose of it through your institution's Environmental Health & Safety (EH&S) department.[7]
The Final Disposal Pathway
The journey of this hazardous waste does not end at the laboratory door. It is imperative that the final disposal is handled by licensed professionals in compliance with all federal, state, and local regulations.[7]
The universally accepted and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[11][13] This process occurs in a specialized hazardous waste incinerator that reaches temperatures sufficient to break the carbon-chlorine bonds. The resulting exhaust gases are passed through scrubbers, which neutralize harmful acid gases, preventing their release into the atmosphere.[13][14] Never attempt to dispose of this chemical through conventional means, as this is unlawful and environmentally damaging.[7][8]
The following workflow diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: Waste Management Workflow for this compound.
By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological harm.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 27917-13-1 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 17. research.columbia.edu [research.columbia.edu]
Safe Handling Protocol: Personal Protective Equipment for 5-Chloro-2-methylbenzylamine
An In-Depth Technical Guide
This guide provides essential, field-proven safety protocols for handling 5-Chloro-2-methylbenzylamine in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for personal and collective safety.
Hazard Analysis: The "Why" Behind the Protocol
This compound is a substituted benzylamine derivative. Like many compounds in this class, its primary hazards are associated with its corrosive and irritant properties. A thorough understanding of its hazard profile is non-negotiable and forms the basis for all PPE selection and handling procedures.
The compound is classified with significant health hazards that dictate our safety protocols. It is known to cause severe skin irritation and serious eye damage.[1] In some forms or related structures, it can be harmful if swallowed and may cause respiratory irritation.[1][2] The fatal-if-inhaled classification for a related compound underscores the critical need for respiratory protection when aerosols or dusts can be generated.
| Hazard Classification | GHS Hazard Code | Implication for PPE Selection |
| Causes severe skin burns and eye damage | H314 / H315 | Mandates the use of chemical-resistant gloves and full body protection (lab coat, apron). Requires robust eye and face protection.[3] |
| Causes serious eye damage | H318 | Requires tightly fitting safety goggles at a minimum; a face shield is necessary for splash-prone operations. |
| May cause respiratory irritation | H335 | Operations must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid vapor inhalation.[1] |
| Fatal if inhaled | H330 (for related compounds) | Dictates the mandatory use of respiratory protection if there is any risk of generating dust or aerosols outside of a certified fume hood. |
| Harmful if swallowed | H302 | Reinforces the need for stringent hygiene practices and glove use to prevent accidental ingestion. |
These classifications are not merely regulatory labels; they are predictors of potential harm. The chemical's ability to cause severe burns means that any skin contact can lead to immediate and significant injury.[3] Therefore, our choice of PPE is our primary barrier against these outcomes.
PPE Selection and Workflow: A Decision-Based Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure. The following workflow provides a logical pathway for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Detailed Protocols for PPE Use
Eye and Face Protection
-
Causality: Due to the H318 classification ("Causes serious eye damage"), protecting the eyes from splashes, vapors, and dust is paramount. Standard safety glasses are insufficient.
-
Protocol:
-
Minimum Requirement: Wear tightly fitting, indirectly vented chemical safety goggles that conform to EN 166 or ANSI Z87.1 standards for all handling operations.
-
Splash Hazard Operations: For tasks involving quantities greater than a few grams, or any transfer of liquids, supplement safety goggles with a full-face shield.[3][4] A face shield protects the entire face from splashes and is worn over safety goggles.[5]
-
Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap material against the eye and interfere with emergency rinsing.
-
Skin and Body Protection
-
Causality: The H314/H315 hazard ("Causes severe skin burns and eye damage"/"Causes skin irritation") means that direct contact must be prevented.[3] The choice of glove material is critical for preventing chemical permeation.
-
Protocol:
-
Gloves:
-
Wear chemical-resistant gloves. Nitrile or neoprene gloves are commonly recommended for handling amines, but always check the manufacturer's compatibility chart.
-
Inspect gloves for any signs of damage (pinholes, tears) before each use.[3]
-
Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[3]
-
-
Body Covering:
-
Wear a long-sleeved laboratory coat, fully fastened.
-
For large-scale operations or situations with a high splash risk, a chemically resistant apron should be worn over the lab coat.
-
Ensure legs and feet are fully covered. Closed-toe shoes, preferably made of a non-porous material, are mandatory.[6]
-
-
Respiratory Protection
-
Causality: The potential for respiratory tract irritation (H335) and the high toxicity upon inhalation of related compounds (H330) necessitates strict control of airborne contaminants.[1]
-
Protocol:
-
Primary Control: Whenever possible, handle this compound inside a certified chemical fume hood to contain vapors and aerosols at the source.
-
When a Fume Hood is Not Feasible: If weighing small quantities on an open bench, ensure the area is well-ventilated and take extreme care to avoid generating dust.
-
Required Respirator Use: For spill cleanup outside a hood or any situation where dust or aerosols may be generated in an open area, a NIOSH-approved respirator is required.[7][8] An air-purifying respirator (APR) with cartridges rated for organic vapors and particulates (e.g., Type K, Green filter for ammonia and derivatives) should be used.[9] All personnel requiring a respirator must be part of a formal respiratory protection program with fit-testing and training.
-
Emergency Response and Disposal Plan
Proper PPE use extends to emergency situations and disposal.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[2][10] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air at once.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[2][10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water and seek immediate medical attention.[10]
Spill and Waste Disposal
-
Spill Cleanup: Only personnel with appropriate training and PPE (including respiratory protection) should clean up spills.[10] Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2]
-
PPE Disposal: All disposable PPE (gloves, aprons) contaminated with this compound must be treated as hazardous waste. Place items in a sealed, labeled bag or container for collection by environmental health and safety personnel.[3]
-
Chemical Disposal: Dispose of unused chemicals and contaminated materials through a licensed chemical destruction plant.[10] Do not discharge to sewer systems or the environment.[10]
By adhering to these scientifically grounded protocols, you build a framework of safety that protects not only yourself but also your colleagues and your research. Trust in the process is built upon understanding the reasons behind it.
References
- 1. This compound | 27917-13-1 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. americanchemistry.com [americanchemistry.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
